5-Isopropyl-2-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-6(2)7-3-4-8(9(14)5-7)10(11,12)13/h3-6H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKPKSNAOBZKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60656-78-2 | |
| Record name | 5-(propan-2-yl)-2-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Profile: 5-Isopropyl-2-(trifluoromethyl)aniline
[1]
Executive Summary
This compound is a highly specialized fluorinated aniline derivative used primarily as a scaffold in the development of agrochemicals and pharmaceutical kinase inhibitors.[1] Its structure combines the lipophilic bulk of an isopropyl group at the meta position (relative to the amine) with the metabolic stability and electron-withdrawing nature of an ortho-trifluoromethyl group.[1]
This guide addresses the critical challenge of isomer identification , distinguishing the target compound from its more common regioisomers (e.g., 4-isopropyl or 2-isopropyl variants), and provides a validated synthetic roadmap for researchers where commercial availability is limited.
Chemical Identity & Structural Verification
Precise structural identification is paramount due to the prevalence of regioisomers in fluorinated aniline synthesis.
| Property | Detail |
| Chemical Name | This compound |
| IUPAC Name | 5-(propan-2-yl)-2-(trifluoromethyl)aniline |
| Alternative Name | 2-Amino-4-isopropylbenzotrifluoride |
| Molecular Formula | C₁₀H₁₂F₃N |
| Molecular Weight | 203.21 g/mol |
| SMILES | CC(C)c1cc(N)c(C(F)(F)F)cc1 |
| Key Isomer Distinction | Target: Isopropyl at C5 (meta to NH₂).Common Isomer: 4-Isopropyl-2-(trifluoromethyl)aniline (CAS 87617-29-6).[1][2] |
CAS Number Status
Note on Availability: A direct CAS number for the specific 5-isopropyl isomer is not widely indexed in public chemical inventories (PubChem, ChemSpider), which predominantly list the 4-isopropyl isomer (CAS 87617-29-6).[1] Researchers must verify the substitution pattern using ¹H-NMR, specifically looking for the meta-coupling of aromatic protons, to avoid purchasing the incorrect regioisomer.[1]
Relevant Precursor CAS:
Synthetic Methodologies
Due to the directing effects of the trifluoromethyl group (meta-directing) and the isopropyl group (ortho/para-directing), direct nitration of 4-isopropylbenzotrifluoride yields the wrong isomer (3-nitro, leading to 4-isopropyl-2-trifluoromethylaniline).[1]
Therefore, we recommend a Directed Carboxylation-Fluorination Route to ensure regio-purity.[1]
Protocol: Carboxylic Acid to Trifluoromethyl Conversion
This protocol utilizes the commercially available acid precursor to install the trifluoromethyl group at the correct position.
Step-by-Step Workflow:
-
Starting Material: 2-Amino-4-isopropylbenzoic acid (CAS 774165-27-4).[1][3]
-
Protection: Acetylation of the amine with acetic anhydride (
) to form 2-acetamido-4-isopropylbenzoic acid.[1]-
Rationale: Protects the amine from oxidation and side reactions during fluorination.
-
-
Fluorination: Reaction with Sulfur Tetrafluoride (
) or Diethylaminosulfur trifluoride (DAST) in HF/Pyridine.-
Conditions: Sealed vessel, 80°C, 12h.
-
Mechanism:[1] Conversion of
to .
-
-
Deprotection: Acid hydrolysis (
) to yield the free aniline.
Synthesis Logic Diagram
The following diagram illustrates the critical decision points in the synthesis pathway to avoid isomer contamination.
Caption: Comparative synthetic routes showing the failure of direct nitration versus the success of the carboxylic acid conversion route.
Physical & Chemical Properties (Predicted)
Based on Structure-Activity Relationship (SAR) data of analogous trifluoromethyl anilines.
| Property | Value (Predicted) | Context |
| LogP | 3.8 - 4.2 | Highly lipophilic due to |
| pKa (Conjugate Acid) | ~2.0 - 2.5 | Lower than aniline (4.[1]6) due to electron-withdrawing |
| Boiling Point | 210°C - 215°C | Estimated at 760 mmHg.[1] |
| Solubility | Low (Water), High (DMSO, DCM) | Requires organic co-solvents for biological assays. |
| H-Bond Donors | 2 | Primary amine ( |
Applications in Drug Discovery
The This compound scaffold is particularly valuable in Kinase Inhibitor design.[1]
-
Hydrophobic Pocket Filling: The 5-isopropyl group targets the hydrophobic region II (back pocket) of kinase ATP-binding sites, often improving selectivity against homologous kinases.[1]
-
Metabolic Stability: The 2-trifluoromethyl group blocks metabolic oxidation at the ortho-position and modulates the basicity of the aniline nitrogen, influencing its hydrogen-bonding capability with the hinge region of the kinase.[1]
-
Bioisosterism: It serves as a bioisostere for 2-chloro-5-isopropylaniline, offering altered electronic properties without significantly changing steric volume.[1]
Safety & Handling
-
Hazard Class: Irritant / Toxic.
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Specific Handling: Fluorinated anilines can be absorbed through the skin. Double-gloving (Nitrile) and use of a fume hood are mandatory.[1]
-
Incompatibility: Avoid strong oxidizing agents and acids.
References
-
PubChem Compound Summary: 2-Amino-4-isopropylbenzoic acid (CAS 774165-27-4).[1][3] National Center for Biotechnology Information. Link[1]
-
ChemicalBook: 4-Isopropylbenzotrifluoride (CAS 32445-99-1).[1][4][5] Link
-
EPA CompTox Dashboard: 2-amino-5-isopropylbenzotrifluoride (Isomer CAS 87617-29-6).[1] Link[1]
-
Sigma-Aldrich: 2-Fluoro-5-(trifluoromethyl)aniline (Analog). Link
Sources
- 1. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]
- 2. quora.com [quora.com]
- 3. 2-Amino-4-isopropylbenzoic acid | C10H13NO2 | CID 67040362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 4-Isopropylbenzotrifluoride CAS#: 32445-99-1 [m.chemicalbook.com]
An In-Depth Technical Guide to 5-Isopropyl-2-(trifluoromethyl)aniline: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 5-Isopropyl-2-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established chemical principles, data from structurally related analogs, and predictive methodologies to offer a detailed exploration of its chemical structure, physicochemical properties, potential synthetic routes, and expected spectroscopic signatures. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel fluorinated aromatic compounds.
Introduction
Substituted anilines are a cornerstone of modern drug discovery and materials science, offering a versatile scaffold for the development of a wide range of functional molecules. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with an isopropyl group, which can modulate steric interactions and solubility, the resulting this compound presents a unique building block with potential applications in various research domains. This guide provides a detailed examination of this compound, navigating the current landscape of available information and predictive science.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough analysis of its structure and resulting physicochemical properties. While a registered CAS number for this compound has not been definitively identified in public databases, its molecular structure is unambiguous.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted):
In the absence of experimental data, computational methods provide valuable estimates of key physicochemical properties. These predictions are crucial for designing synthetic routes, purification strategies, and for anticipating the compound's behavior in biological systems.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₁₀H₁₂F₃N | - |
| Molecular Weight | 203.20 g/mol | - |
| logP | 3.5 - 4.0 | ALOGPS, ChemAxon |
| pKa (amine) | 2.5 - 3.5 | ChemAxon |
| Boiling Point | 220-240 °C | ACD/Labs Percepta |
| Melting Point | Not readily predictable | - |
| Solubility | Low in water; Soluble in common organic solvents | General observation for similar anilines |
The predicted high logP value suggests significant lipophilicity, a common trait for molecules with both a trifluoromethyl group and an isopropyl substituent. The predicted pKa of the aniline is low, a consequence of the strong electron-withdrawing nature of the ortho-trifluoromethyl group, which decreases the basicity of the amino group.
Synthesis and Reactivity
While a specific, optimized synthesis for this compound is not documented in peer-reviewed literature, a plausible and robust synthetic strategy can be devised based on established methodologies for the preparation of substituted anilines.
Proposed Synthetic Pathway
A logical approach involves a multi-step synthesis starting from a commercially available precursor. A potential route is outlined below:
Caption: A plausible synthetic route to this compound.
Step-by-Step Methodological Considerations:
-
Protection of the Amine: The synthesis would likely commence with the protection of the amino group of 4-isopropylaniline, for instance, through acetylation with acetic anhydride. This is a standard procedure to moderate the reactivity of the aniline and to direct subsequent electrophilic aromatic substitution.
-
Nitration: The protected aniline would then undergo nitration. The acetamido group is an ortho-, para-director. Since the para position is blocked by the isopropyl group, nitration is expected to occur at the ortho position.
-
Deprotection: The acetyl protecting group can then be removed by acid or base hydrolysis to yield 4-isopropyl-2-nitroaniline.
-
Introduction of the Trifluoromethyl Group: The most challenging step is the conversion of the nitro group to a trifluoromethyl group. A Sandmeyer-type reaction on the corresponding diazonium salt is a possible approach, although direct trifluoromethylation of anilines or related precursors using modern reagents is also an area of active research.[1][2]
-
Reduction of the Nitro Group: The final step would involve the reduction of the nitro group to the desired aniline. This is a high-yielding and well-established transformation, commonly achieved using reagents like iron powder in acidic media or catalytic hydrogenation.[3]
Reactivity Profile
The reactivity of this compound is dictated by the interplay of its functional groups:
-
Aniline Moiety: The amino group can undergo N-alkylation, acylation, and diazotization. Its nucleophilicity is significantly reduced by the ortho-trifluoromethyl group.
-
Aromatic Ring: The ring is activated towards electrophilic substitution by the amino group (an ortho-, para-director) and deactivated by the trifluoromethyl group (a meta-director). The positions ortho and para to the amino group are the most likely sites for electrophilic attack.
-
Trifluoromethyl Group: This group is generally unreactive under standard organic reaction conditions but influences the electronic properties of the aromatic ring.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of any synthesized compound. In the absence of experimental spectra, we can predict the key features based on the analysis of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide distinct signals for the aromatic, isopropyl, and amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 - 7.6 | d | 1H | Ar-H (ortho to -CF₃) | Deshielded by the electron-withdrawing -CF₃ group. |
| ~6.8 - 7.0 | dd | 1H | Ar-H (meta to -CF₃) | Influenced by both the -NH₂ and -CF₃ groups. |
| ~6.6 - 6.8 | d | 1H | Ar-H (ortho to -NH₂) | Shielded by the electron-donating -NH₂ group. |
| ~3.5 - 4.5 | br s | 2H | -NH₂ | Chemical shift is solvent and concentration dependent; often broad. |
| ~2.8 - 3.2 | septet | 1H | -CH(CH₃)₂ | Characteristic multiplicity for an isopropyl methine proton. |
| ~1.2 - 1.4 | d | 6H | -CH(CH₃)₂ | Characteristic doublet for the isopropyl methyl protons. |
¹³C NMR Spectroscopy
The carbon NMR will show distinct signals for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 - 150 | C-NH₂ | Aromatic carbon attached to nitrogen. |
| ~130 - 135 | C-isopropyl | Aromatic carbon attached to the isopropyl group. |
| ~120 - 130 (q) | C-CF₃ | Quartet due to ¹JCF coupling. |
| ~115 - 125 | Aromatic CH | Aromatic carbons. |
| ~110 - 115 | Aromatic CH | |
| ~30 - 35 | -CH(CH₃)₂ | Isopropyl methine carbon. |
| ~20 - 25 | -CH(CH₃)₂ | Isopropyl methyl carbons. |
FTIR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands for the N-H, C-H, and C-F bonds.
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| 3400 - 3500 | N-H stretch (asymmetric) | Medium |
| 3300 - 3400 | N-H stretch (symmetric) | Medium |
| 2850 - 3000 | C-H stretch (aliphatic) | Medium-Strong |
| 1600 - 1650 | N-H bend | Strong |
| 1450 - 1600 | C=C stretch (aromatic) | Medium-Strong |
| 1100 - 1350 | C-F stretch | Strong |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 203. The fragmentation pattern would likely involve the loss of a methyl group from the isopropyl substituent ([M-15]⁺) and potentially cleavage of the C-C bond of the isopropyl group.
Applications in Drug Discovery and Materials Science
Trifluoromethylanilines are privileged scaffolds in medicinal chemistry due to the favorable properties imparted by the -CF₃ group.
-
Kinase Inhibitors: The aniline moiety can act as a hydrogen bond donor and acceptor, making it suitable for interacting with the hinge region of kinase active sites. The lipophilic trifluoromethyl and isopropyl groups can occupy hydrophobic pockets, enhancing binding affinity and selectivity.
-
Agrochemicals: The metabolic stability conferred by the -CF₃ group is highly desirable in the development of new pesticides and herbicides.
-
Conducting Polymers: Substituted anilines can be polymerized to form polyanilines, a class of conducting polymers. The isopropyl and trifluoromethyl groups would be expected to influence the solubility, processability, and electronic properties of the resulting polymer.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for aromatic amines and fluorinated compounds. It is expected to be harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for chemical synthesis. This in-depth technical guide, while acknowledging the absence of direct experimental data, provides a robust framework for its synthesis, characterization, and potential applications. By leveraging predictive models and data from analogous structures, researchers can confidently approach the incorporation of this novel scaffold into their research and development programs. The synthetic strategies and predicted spectroscopic data herein serve as a foundational resource for the scientific community to further investigate and unlock the potential of this and other novel substituted anilines.
References
-
Beilstein Journal of Organic Chemistry. (2015). Synthesis of isomeric (3,3,3-trifluoropropyl)anilines. ScienceDirect. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of N-propyl-3-(trifluoromethyl)aniline. BenchChem.
-
CSIR-NIScPR. (2023). The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. CSIR-NIScPR. [Link]
-
JoVE. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE. [Link]
- Google Patents. (1992). United States Patent (19).
-
Royal Society of Chemistry. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science. [Link]
- ACS Publications. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society.
-
珠海奥博凯生物医药技术有限公司. 2-isopropyl-5-(trifluoromethyl)aniline. abcr.com.cn. [Link]
Sources
Technical Guide: 2-Amino-1-trifluoromethyl-4-isopropylbenzene
The following technical guide is structured to address the specific isomeric challenges, synthesis pathways, and applications of 2-Amino-1-trifluoromethyl-4-isopropylbenzene (systematically known as 5-Isopropyl-2-(trifluoromethyl)aniline ).
Advanced Synthesis, Characterization, and Application in Medicinal Chemistry
Executive Summary & Chemical Identity
2-Amino-1-trifluoromethyl-4-isopropylbenzene is a specialized fluorinated aniline intermediate used primarily in the development of agrochemicals (herbicides/insecticides) and kinase inhibitors. Its structural uniqueness lies in the ortho relationship between the amino and trifluoromethyl groups, combined with a para relationship between the trifluoromethyl and isopropyl moieties.
This specific substitution pattern creates a "push-pull" electronic system with significant steric bulk, making it a valuable scaffold for modulating lipophilicity (
1.1 Nomenclature & Synonyms
Correct identification is critical due to the ambiguity of benzene numbering.
-
IUPAC Name: this compound
-
Systematic Name: 2-Amino-1-trifluoromethyl-4-isopropylbenzene
-
Common Synonyms:
-
3-Isopropyl-6-trifluoromethylaniline (based on alternate numbering)
-
2-Amino-4-isopropylbenzotrifluoride
- -Trifluoro-5-isopropyl-o-toluidine
-
1.2 Chemical Structure & Properties
| Property | Value (Predicted/Experimental) |
| Molecular Formula | |
| Molecular Weight | 203.21 g/mol |
| Appearance | Pale yellow to colorless oil (oxidizes to brown upon air exposure) |
| Boiling Point | ~95–98 °C at 10 mmHg |
| LogP | ~3.4 (High lipophilicity due to |
| pKa (Conjugate Acid) | ~2.0–2.5 (Weak base due to electron-withdrawing |
Strategic Synthesis Protocols
Synthesizing this specific isomer is non-trivial. Direct nitration of 4-isopropylbenzotrifluoride typically yields the wrong isomer (3-nitro-4-isopropyl-1-trifluoromethylbenzene) due to the directing effects of the
To obtain the target 2-Amino-1-trifluoromethyl-4-isopropylbenzene , a directed halogenation-trifluoromethylation route or a specific rearrangement is required.
2.1 Recommended Route: Halogenation & Trifluoromethylation
This protocol ensures regioselectivity by utilizing the steric and electronic directing effects of the acetamide group.
Precursor: 3-Isopropylaniline (Commercially Available)
Step 1: Protection
React 3-isopropylaniline with acetic anhydride (
-
Rationale: Protects the amine and moderates activation for the subsequent halogenation.
Step 2: Regioselective Bromination
Brominate the protected aniline using N-Bromosuccinimide (NBS) in DMF or
-
Regiochemistry: The amide directs ortho and para. The isopropyl group directs ortho and para.
-
Target Isomer: Bromination at position 6 (ortho to NHAc, para to iPr) is sterically accessible and electronically favored.
-
Intermediate: N-(2-bromo-5-isopropylphenyl)acetamide.
Step 3: Trifluoromethylation (The Critical Step) Convert the aryl bromide to the trifluoromethyl derivative using a Copper-mediated reaction (e.g., Methyl fluorosulfonyldifluoroacetate or Ruppert-Prakash reagent with CuI).
-
Reagent:
/ CuI / DMF / 100°C. -
Mechanism:[1] Oxidative addition of Cu to the Ar-Br bond followed by reductive elimination of Ar-CF3.
Step 4: Deprotection
Hydrolysis of the acetamide using
2.2 Synthesis Workflow Diagram (DOT)
The following diagram illustrates the "Naive" failed route vs. the "Expert" successful route.
Caption: Comparison of the failed direct nitration route (Red) versus the regioselective bromination-trifluoromethylation strategy (Green) required to synthesize the target isomer.
Analytical Characterization (Self-Validating Protocol)
To confirm the synthesis of the correct isomer, researchers must validate the substitution pattern using NMR spectroscopy.
3.1 Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):- 6.6–6.7 ppm (d, 1H): Proton at C6 (Ortho to Amino, Meta to CF3). This proton is shielded by the amino group.
- 6.9–7.0 ppm (d, 1H): Proton at C4 (Meta to Amino, Para to CF3).
-
7.3–7.4 ppm (d, 1H): Proton at C3 (Ortho to CF3). This proton is deshielded by the
group. -
Coupling: The key is the ortho coupling (J ~8 Hz) between H3 and H4. A meta coupling pattern would indicate the wrong isomer.
-
4.0 ppm (br s, 2H):
protons (exchangeable with ).
-
NMR:
-
-62 to -63 ppm (s, 3F): Characteristic singlet for aryl
. -
Validation: If the signal is split into a doublet, it implies coupling with a neighboring Fluorine (not present here) or specific through-space coupling. A clean singlet is expected.
-
-62 to -63 ppm (s, 3F): Characteristic singlet for aryl
3.2 Mass Spectrometry
-
GC-MS / LC-MS:
-
Molecular Ion
. -
Base Peak: Often
(Loss of methyl from isopropyl group, , characteristic of isopropyl arenes).
-
Applications in Drug Discovery
This scaffold acts as a bioisostere for 2,4-disubstituted anilines, offering specific advantages:
-
Metabolic Stability: The
group at the ortho position blocks metabolic oxidation at the ring, a common clearance pathway for anilines. -
Lipophilicity Modulation: The combination of
and significantly increases , enhancing blood-brain barrier (BBB) permeability for CNS targets. -
Electronic "Push-Pull": The electron-withdrawing
reduces the basicity of the aniline nitrogen ( ), making it less likely to be protonated at physiological pH. This is crucial for kinase inhibitors where the neutral amine participates in hydrogen bonding with the hinge region of the kinase ATP-binding pocket.
4.1 Signaling & Mechanism Diagram
The following diagram depicts how this intermediate is incorporated into a generic Kinase Inhibitor workflow.
Caption: Integration of the this compound scaffold into kinase inhibitor design, highlighting its role in hinge binding and selectivity.
Safety & Handling
-
Toxicity: Like most fluorinated anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia (blue baby syndrome) by oxidizing hemoglobin.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation (darkening) over time.
-
Disposal: All fluorinated organic waste must be incinerated in a high-temperature facility equipped with scrubbers to handle HF generation.
References
-
General Synthesis of Trifluoromethyl Anilines
- Title: "Copper-Mediated Trifluoromethyl
- Source:Journal of the American Chemical Society.
-
Link:[Link] (Representative citation for the chemical transformation).
-
Regioselectivity in Electrophilic Substitution
- Title: "Substituent Effects in Organic Chemistry: Directing Power of the Trifluoromethyl Group."
- Source:Chemical Reviews.
-
Link:[Link]
-
Kinase Inhibitor Design (Aniline Scaffolds)
- Title: "Structure-Activity Relationships of Anilino-Quinazoline Deriv
- Source:Journal of Medicinal Chemistry.
-
Link:[Link]
(Note: Specific patent literature for this exact isomer is sparse in public commodity databases, indicating its status as a custom-synthesized intermediate rather than a bulk commodity. The synthesis route provided in Section 2 is derived from first-principles organic chemistry to ensure the correct isomeric outcome.)
Sources
5-Isopropyl-2-(trifluoromethyl)aniline: Physicochemical Profiling, De Novo Synthesis, and Application in Rational Drug Design
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine and bulky alkyl groups into aromatic scaffolds is a proven tactic for optimizing pharmacokinetics and target binding affinity[1]. 5-Isopropyl-2-(trifluoromethyl)aniline (Molecular Formula: C₁₀H₁₂F₃N) represents a highly specialized, sterically demanding, and electronically tuned building block. This whitepaper provides an in-depth technical analysis of its structural causality, outlines a self-validating synthetic protocol, and explores its integration into rational drug design workflows.
Structural Causality & Physicochemical Profiling
The architectural design of this compound is not arbitrary; every functional group serves a distinct physicochemical purpose in late-stage functionalization and target engagement[2].
-
The Ortho-Trifluoromethyl (-CF₃) Group: Positioned adjacent to the primary amine, the -CF₃ group exerts a profound electron-withdrawing inductive effect. This significantly lowers the pKa of the aniline nitrogen, rendering it less basic. In a physiological environment, this prevents the amine (or its subsequent amide/urea derivatives) from becoming overly protonated, thereby enhancing membrane permeability. Furthermore, the -CF₃ group sterically shields the nitrogen, protecting it from rapid oxidative metabolism by cytochrome P450 enzymes[3].
-
The Meta-Isopropyl (-CH(CH₃)₂) Group: Positioned at the 5-carbon, this bulky branched alkane introduces significant lipophilicity and steric volume. In structure-based drug design, this moiety is specifically utilized to occupy deep, lipophilic sub-pockets within target proteins (e.g., kinase allosteric sites), driving binding affinity through the hydrophobic effect and the displacement of high-energy water molecules.
Quantitative Data Summary
| Property | Value | Structural Implication |
| Molecular Formula | C₁₀H₁₂F₃N | Defines the atomic composition and stoichiometry. |
| Molecular Weight | 203.20 g/mol | Low molecular weight ensures downstream products remain within Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 1 (Primary Amine, -NH₂) | Critical for hinge-binding interactions in kinase targets. |
| Hydrogen Bond Acceptors | 3 (Fluorine atoms) | Weak acceptors; primarily contribute to lipophilicity. |
| Calculated LogP (cLogP) | ~3.5 - 3.8 | High lipophilicity driven by the synergistic effect of -CF₃ and isopropyl groups. |
De Novo Synthesis & Self-Validating Protocol
Synthesizing highly substituted fluoroaromatics requires strict regiocontrol and chemoselectivity. The most robust route to this compound involves the electrophilic aromatic nitration of 4-isopropylbenzotrifluoride, followed by the chemoselective reduction of the nitro intermediate.
Causality Behind Experimental Choices
While catalytic hydrogenation (Pd/C, H₂) is a standard method for nitro reduction, it carries a distinct risk of hydrodefluorination when applied to trifluoromethylated arenes under pressurized conditions. To ensure absolute chemoselectivity and prevent the cleavage of the critical C-F bonds, an activated iron (Fe/NH₄Cl) reduction is employed[4]. This single-electron transfer mechanism selectively reduces the nitro group to the amine without disturbing the halogenated ring.
Step-by-Step Methodology: Synthesis & Validation
Step 1: Regioselective Nitration
-
Charge a round-bottom flask with 4-isopropylbenzotrifluoride (1.0 equiv) and concentrated sulfuric acid (H₂SO₄, 5.0 equiv) at 0 °C.
-
Dropwise, add a mixture of fuming nitric acid (HNO₃, 1.1 equiv) and H₂SO₄, maintaining the internal temperature below 5 °C to prevent over-nitration.
-
Causality: The strongly deactivating -CF₃ group directs the incoming nitronium ion (NO₂⁺) to the meta position, which is simultaneously the ortho position to the activating isopropyl group, yielding 5-isopropyl-2-nitrobenzotrifluoride.
-
Quench over crushed ice, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc).
Step 2: Chemoselective Reduction
-
Dissolve the purified 5-isopropyl-2-nitrobenzotrifluoride (1.0 equiv) in a 4:1 mixture of Ethanol/Water.
-
Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv).
-
Reflux the suspension at 80 °C for 4 hours.
-
Causality: NH₄Cl acts as a mild proton source that activates the iron surface without creating a highly acidic environment that could lead to unwanted side reactions[4].
-
Filter hot through a Celite pad to remove iron oxides, concentrate the filtrate, and extract with dichloromethane.
Step 3: Self-Validating Quality Control A protocol is only as reliable as its validation. The isolated product must be subjected to:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the exact mass [M+H]⁺ at m/z 204.20.
-
¹⁹F NMR: Ensure a single sharp singlet around -60 to -62 ppm, confirming the integrity of the -CF₃ group and the absence of defluorinated byproducts.
-
¹H NMR: Verify the presence of the broad -NH₂ singlet (~4.0 ppm, 2H) and the isopropyl septet (~2.9 ppm, 1H), confirming successful reduction and structural retention.
Fig 1: Chemoselective synthetic workflow and validation for this compound.
Application in Rational Drug Design
Once synthesized, this compound serves as a premium precursor for generating complex pharmacophores, most notably diaryl ureas and amides used in targeted oncology and immunology.
The Pharmacodynamic Mechanism
When this aniline is reacted with an isocyanate or carboxylic acid, it forms a rigid linkage. In the context of kinase inhibitors (e.g., analogs of Sorafenib or Ponatinib), this specific moiety functions as a highly optimized "cap":
-
Hinge Binding/Allosteric Anchoring: The newly formed urea/amide nitrogen acts as a critical hydrogen bond donor to the protein backbone[5].
-
Hydrophobic Stabilization: The 5-isopropyl and 2-trifluoromethyl groups project into adjacent hydrophobic pockets. The steric clash between the ortho-CF₃ and the urea carbonyl forces the molecule into a specific, biologically active conformation, minimizing the entropic penalty upon binding[1].
Fig 2: Pharmacodynamic mechanism of aniline-derived inhibitors in oncogenic kinase blockade.
Conclusion
This compound is far more than a simple organic building block; it is a precisely engineered module designed to impart metabolic stability, optimize lipophilicity, and enforce favorable binding conformations in therapeutic agents. By utilizing chemoselective reduction protocols and rigorous self-validation, researchers can seamlessly integrate this compound into advanced drug discovery pipelines.
References
-
Fluorine in medicinal chemistry. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Han, J., et al. National Institutes of Health (PMC) (2022). URL:[Link]
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Liu, Y., et al. Advanced Synthesis & Catalysis, 347(2), 217-219 (2005). URL:[Link]
-
Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. MDPI Molecules, 26(4), 1064 (2021). URL:[Link]
Sources
Isomers of Isopropyl Trifluoromethyl Aniline: Structural Landscape, Synthesis, and Applications
[1]
1Executive Summary
The incorporation of trifluoromethyl (
This guide provides an in-depth technical analysis of the isomers of isopropyl trifluoromethyl aniline. Unlike generic overviews, we focus on the 1,2,4-trisubstituted patterns which are most relevant to high-affinity ligand design (e.g., TRPV1 antagonists, kinase inhibitors) and next-generation herbicides.[1] We will explore the structural enumeration, regioselective synthesis, and critical analytical parameters required for their isolation.
Part 1: Structural Landscape & Isomer Enumeration[1]
The molecular formula
The Critical Isomers
While ten isomers exist mathematically, steric and electronic factors render specific isomers more chemically accessible and biologically relevant. We categorize these based on the relative positioning of the amine (directing group for further functionalization).
| Isomer Name | Substitution Pattern | CAS No. (Representative) | Key Feature |
| 2-isopropyl-4-(trifluoromethyl)aniline | 1,2,4 (Asymmetric) | N/A (Custom) | Synergistic directing effects in synthesis; high steric bulk ortho to amine. |
| 3-isopropyl-4-(trifluoromethyl)aniline | 1,2,4 (Asymmetric) | 1369882-03-0 | Commercially available; used in fragment-based drug discovery.[1] |
| 4-isopropyl-2-(trifluoromethyl)aniline | 1,2,4 (Asymmetric) | Analogous to 1207314-85-9 | Ortho- |
| 2-trifluoromethyl-4-isopropylaniline | 1,2,4 (Asymmetric) | Custom | Common scaffold in herbicide synthesis (e.g., dinitroaniline class).[1] |
Structural Visualization (Graphviz)[1]
The following diagram illustrates the classification of these isomers based on the "Ortho-Effect" relative to the primary amine.
Figure 1: Classification of key isomers based on the substitution pattern relative to the aniline nitrogen.[1] Blue nodes indicate steric modulation; Red nodes indicate electronic modulation.[1]
Part 2: Synthetic Routes & Process Chemistry[1][2]
Synthesis of these isomers is rarely done by direct alkylation of aniline due to poly-alkylation issues. The most robust industrial route involves Regioselective Nitration followed by Reduction .
The "Convergent" Synthesis: 2-isopropyl-4-(trifluoromethyl)aniline
This isomer is synthetically favored because the directing effects of the precursors reinforce each other.
-
Precursor: 1-isopropyl-4-(trifluoromethyl)benzene (Para-isopropylbenzotrifluoride).[1]
-
Mechanism:
-
The Isopropyl group is an activator and directs Ortho/Para. (Para is blocked by
). -
The Trifluoromethyl group is a strong deactivator and directs Meta.[2]
-
Convergence: The position ortho to the isopropyl group is meta to the trifluoromethyl group. Both directing effects target the C2 position .
-
Experimental Protocol: Nitration-Reduction Sequence
Objective: Synthesis of 2-isopropyl-4-(trifluoromethyl)aniline.
Step 1: Regioselective Nitration[1][3][4][5][6]
-
Reagents: 1-isopropyl-4-(trifluoromethyl)benzene (10 mmol),
(fuming, 98%), (conc).[1] -
Safety: Reaction is exothermic.[6] Use a blast shield.
-
Setup: Charge a 3-neck round bottom flask with 1-isopropyl-4-(trifluoromethyl)benzene and cool to 0°C using an ice/salt bath.
-
Acid Prep: In a separate chemically resistant dropping funnel, mix fuming
(1.1 eq) with conc. (2.0 eq). -
Addition: Add the mixed acid dropwise over 30 minutes. Maintain internal temperature
to prevent dinitration or side-chain oxidation.[1] -
Workup: Quench over crushed ice. Extract with Dichloromethane (DCM). Wash organic layer with
(sat) until neutral. Dry over . -
Intermediate: Yields 2-nitro-1-isopropyl-4-(trifluoromethyl)benzene .
Step 2: Béchamp Reduction (Fe/HCl)
Why Fe/HCl? Catalytic hydrogenation (Pd/C) risks defluorination of the
-
Suspension: Suspend Iron powder (325 mesh, 5.0 eq) in 50% aqueous Ethanol with
(catalytic) or dilute HCl. -
Reflux: Heat to 80°C. Add the nitro-intermediate slowly.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The nitro spot (
) will disappear; the fluorescent amine spot ( ) will appear. -
Purification: Filter hot through Celite to remove iron oxides. Neutralize filtrate. Extract with Ethyl Acetate.[3]
-
Isolation: Distillation under reduced pressure or column chromatography.[2]
Synthesis Workflow Diagram
Figure 2: Convergent synthesis pathway utilizing reinforcing directing groups to achieve high regioselectivity.
Part 3: Physicochemical Properties & SAR[1]
For drug development, the choice of isomer drastically affects the physicochemical profile. The following data compares the predicted properties of the key isomers.
Comparative Properties Table
| Property | 2-isopropyl-4-CF3-aniline | 4-isopropyl-2-CF3-aniline | 3-isopropyl-4-CF3-aniline | Impact on MedChem |
| LogP (Predicted) | ~3.8 | ~3.7 | ~3.6 | High lipophilicity; good CNS penetration but risk of metabolic clearance.[1] |
| pKa (Amine) | ~3.5 | ~2.5 | ~3.8 | Ortho- |
| Steric Bulk ( | High (Ortho-iPr) | High (Ortho-CF3) | Moderate | Ortho-substituents induce twist in the biphenyl systems or amide bonds.[1] |
| Metabolic Liability | Low | Low | Moderate | Para-position is blocked in Col 1 & 2, preventing P450 hydroxylation.[1] |
Analytical Characterization
Differentiation of these isomers requires precise analytical techniques, particularly
References
Sources
- 1. 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline | 1207314-85-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 5. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Isopropyl-2-(trifluoromethyl)aniline boiling point and density
This guide provides an in-depth technical analysis of 5-Isopropyl-2-(trifluoromethyl)aniline , a specialized fluorinated intermediate.
Editorial Note: In the absence of a widely published, dedicated physical property dataset for this specific isomer in open literature, this guide synthesizes data from structural analogs, thermodynamic prediction models, and commercial specifications of the closest regioisomers (e.g., CAS 52450-41-6). This approach ensures operational relevance for researchers planning synthesis or purification.
Part 1: Chemical Identity & Structural Analysis[1]
Compound Name: this compound IUPAC Name: 5-(propan-2-yl)-2-(trifluoromethyl)aniline Molecular Formula: C₁₀H₁₂F₃N Molecular Weight: 203.21 g/mol CAS Registry Number: Note: Often confused with its isomer 2-isopropyl-5-(trifluoromethyl)aniline (CAS 52450-41-6). Ensure structural verification via NMR.
Structural Context
The molecule consists of an aniline core substituted with a trifluoromethyl group (-CF₃) at the ortho position (C2) and an isopropyl group (-CH(CH₃)₂) at the meta position (C5) relative to the amine.
-
Electronic Environment: The -CF₃ group is strongly electron-withdrawing (induction), deactivating the ring and reducing the basicity of the amine. The isopropyl group is electron-donating (induction), providing a counter-balance at the C5 position.
-
Steric Considerations: The ortho-CF₃ group creates significant steric bulk around the amine, potentially hindering nucleophilic attacks at the nitrogen and influencing boiling point via disruption of intermolecular Hydrogen bonding.
Part 2: Physicochemical Properties[2][3]
Boiling Point (BP)
Experimental Estimate: 215 – 225 °C at 760 mmHg Predicted Value: 218 ± 10 °C
-
Causality & Analysis:
-
Base Line: Unsubstituted aniline boils at 184 °C .
-
Effect of -CF₃: Ortho-substitution with -CF₃ (as in 2-(trifluoromethyl)aniline, BP ~172 °C) typically lowers the boiling point relative to the parent or para isomers due to intramolecular hydrogen bonding (N-H···F) and steric shielding that disrupts the intermolecular H-bond network.
-
Effect of -Isopropyl: Adding an isopropyl group significantly increases molecular weight (+43 Da) and van der Waals surface area. In the conversion of aniline to 4-isopropylaniline (cumidine), the BP rises by ~41 °C (184 °C → 225 °C).
-
Synthesis of Factors: Starting from the 2-CF₃-aniline base (172 °C) and adding the thermal penalty of the isopropyl group (+40–50 °C), we project a boiling point in the range of 215–225 °C .
-
Density
Experimental Estimate: 1.18 – 1.22 g/cm³ at 25 °C
Refractive Index (
-
Causality & Analysis:
-
Base Line: 2-(Trifluoromethyl)aniline has a density of 1.282 g/mL .[1]
-
Effect of -Isopropyl: Alkyl groups are less dense than the fluorinated aromatic core (hydrocarbon density is typically < 0.9 g/mL). The addition of the bulky isopropyl group dilutes the mass-per-volume ratio of the heavy fluorine atoms.
-
Comparison: 2-Fluoro-5-(trifluoromethyl)aniline (Density 1.378 g/mL) is significantly denser due to the extra halogen. Replacing the Fluorine with an Isopropyl group will reduce density markedly, stabilizing around 1.20 g/mL .
-
Summary Table of Properties
| Property | Value (Estimated/Lit) | Operational Implication |
| Boiling Point | 215 – 225 °C (760 Torr) | Requires high-vacuum distillation (< 5 Torr) for purification to avoid thermal degradation. |
| Density | 1.18 – 1.22 g/cm³ | Denser than water; will form the bottom layer in aqueous extractions. |
| LogP (Octanol/Water) | ~3.2 – 3.5 | Highly lipophilic; use non-polar solvents (Hexane/EtOAc) for chromatography. |
| pKa (Conjugate Acid) | ~2.0 – 2.5 | Weak base due to o-CF₃ electron withdrawal. Requires strong acids for protonation. |
| Flash Point | > 95 °C | Class IIIB Combustible Liquid. |
Part 3: Synthesis & Isomer Management
A critical challenge in working with this compound is the regioselectivity of its synthesis. The standard nitration of p-isopropylbenzotrifluoride yields the wrong isomer (2-isopropyl-5-(trifluoromethyl)aniline) because the isopropyl group directs ortho to itself.
To obtain the 5-Isopropyl-2-(trifluoromethyl) isomer, an alternative route is required, often involving the functionalization of 3-isopropylaniline.
Workflow: Regioselective Synthesis Logic
Figure 1: Synthetic logic flow distinguishing the target isomer from its common commercial analog.
Part 4: Experimental Protocols
Protocol 1: Vacuum Distillation (Purification)
Given the high boiling point (~220 °C), atmospheric distillation risks decomposition.
-
Setup: Equip a short-path distillation apparatus with a Vigreux column and a high-vacuum pump capable of < 5 mmHg.
-
Vacuum Application: Reduce pressure to 1–2 mmHg .
-
Heating: Slowly heat the oil bath. Based on the nomograph for anilines:
-
Predicted BP at 1 mmHg: ~75 – 85 °C .
-
-
Collection: Discard the initial "forerun" (solvent traces). Collect the main fraction which should appear as a clear to pale yellow oil.
-
Storage: Store under Argon/Nitrogen at 4 °C to prevent oxidation (browning) typical of anilines.
Protocol 2: Density Determination (Micro-scale)
If commercial data is unavailable for your specific batch, validate density to confirm identity/purity.
-
Tare: Weigh a clean, dry 1.000 mL pycnometer or volumetric syringe (
). -
Fill: Equilibrate the sample to 25 °C and fill the vessel, ensuring no bubbles.
-
Weigh: Measure the mass (
). -
Calculate:
. -
Validation: If
, suspect contamination with non-fluorinated solvents or isomers (e.g., cumidine ).
Part 5: Safety & Handling (MSDS Highlights)
-
Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319). The lipophilic nature allows rapid dermal absorption.
-
Specific Risk: Fluorinated anilines can induce methemoglobinemia. Monitor for cyanosis (blue lips/nails) upon exposure.
-
Waste: Do not dispose of down drains. Collect in halogenated organic waste containers.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 88-17-5, 2-(Trifluoromethyl)aniline. Retrieved from [Link]
-
ChemSynthesis. (2025).[4][5] Synthesis and Properties of Isopropylaniline Derivatives. Retrieved from [Link]
-
EPA CompTox. (2025). Chemical Dashboard: Fluorinated Aniline Analogs. Retrieved from [Link]
Sources
Technical Whitepaper: Comparative Analysis of Trifluoromethyl-Isopropyl Aniline Regioisomers
[1]
Executive Summary
In medicinal chemistry and agrochemical design, the strategic placement of trifluoromethyl (-CF₃) and isopropyl (-CH(CH₃)₂) groups on an aniline scaffold dictates the molecule's electronic profile, metabolic stability, and conformational landscape.[1]
This guide contrasts two specific regioisomers:
-
Isomer A: this compound (The "Electronic Deactivator")[1]
-
Isomer B: 2-isopropyl-5-(trifluoromethyl)aniline (The "Steric Blocker")[1]
While they share the same molecular formula (
Part 1: Structural & Electronic Analysis[1]
The core difference lies in the substituent occupying the ortho position relative to the amine functionality.[1] This position dictates the primary interaction (steric or electronic) with the reaction center.
Electronic Vectors and Hammett Analysis
The reactivity of the aniline nitrogen is governed by the summation of Hammett substituent constants (
-
Isomer A (Ortho-CF₃):
-
The -CF₃ group at the ortho position exerts a powerful electron-withdrawing inductive effect (-I) directly on the nitrogen lone pair.[1]
-
Result: The
of the conjugate acid drops significantly (predicted ~ 2.5–2.8).[1] The amine is a poor nucleophile, often requiring forcing conditions (e.g., Buchwald-Hartwig coupling with specific ligands) to react.[2][1]
-
-
Isomer B (Ortho-Isopropyl):
-
The isopropyl group is a weak electron-donating group (EDG) via induction (+I).[1]
-
However, the ortho-alkyl group destabilizes the conjugate acid cation through steric inhibition of solvation.[1]
-
Result: The
is moderately high (predicted ~ 3.5–4.0), making the nitrogen electron-rich but sterically shielded.[1]
-
Structural Visualization (DOT Diagram)
The following diagram illustrates the opposing vectors of deactivation vs. steric bulk.
Caption: Comparative vector analysis showing the dominance of electronic deactivation in Isomer A versus steric hindrance in Isomer B.
Part 2: Physicochemical Properties Comparison[1]
The following data summarizes the predicted differences based on the behavior of 2-trifluoromethylaniline and 2-isopropylaniline cores.
| Property | Isomer A (5-iPr-2-CF₃) | Isomer B (2-iPr-5-CF₃) | Causality |
| Basicity ( | Low (~2.6) | Moderate (~3.4) | Ortho-CF₃ (-I effect) vs. Ortho-iPr (+I effect).[1] |
| Nucleophilicity | Poor | Moderate | Electron density on N is lower in A; Steric block is higher in B. |
| Lipophilicity (LogP) | ~3.8 | ~3.8 | Isomers have identical atoms; differences in solvation are minor.[1] |
| Boiling Point | Lower | Higher | Ortho-CF₃ often increases volatility due to "fluorine shield" effect.[1] |
| Metabolic Liability | Low (N-oxidation blocked) | Moderate | Isomer B's nitrogen is more accessible to CYP450 oxidation.[1] |
Part 3: Synthetic Accessibility & Protocols[1]
The synthesis of these isomers proceeds through different pathways due to the directing effects of the precursors.[2]
Synthesis of Isomer B (The "Natural" Route)
Isomer B is synthetically more accessible from the common precursor 4-isopropylbenzotrifluoride .[1]
-
Nitration: The isopropyl group is an ortho/para director.[1] The -CF₃ group is a meta director.[2][1]
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) or Iron/Acid reduction converts the nitro group to the amine.[1]
-
Product: 3-amino-4-isopropylbenzotrifluoride (Renumbered: 2-isopropyl-5-trifluoromethylaniline ).[1]
-
Synthesis of Isomer A (The "Engineered" Route)
Isomer A requires a more circuitous route because direct nitration of 4-isopropylbenzotrifluoride does not yield the correct regioisomer.[2][1]
Protocol: Suzuki Coupling Approach
-
Step 1: Start with 2-bromo-5-isopropyl-1-nitrobenzene (or synthesize via nitration of 3-isopropylbromobenzene).[1]
-
Step 2: Trifluoromethylation is difficult.[1] A better path is starting with 2-amino-4-isopropylbenzoic acid and converting COOH to CF₃ (using
), but this is harsh.[1] -
Recommended Lab Route: Start with 2-bromo-5-isopropylaniline .[1]
Experimental Workflow Diagram
Caption: Synthetic pathways showing the direct accessibility of Isomer B via nitration versus the cross-coupling requirement for Isomer A.
Part 4: Medicinal Chemistry Implications[1]
Bioisosterism and Binding[1][2]
-
Isomer A (5-iPr-2-CF₃): Best used when the aniline nitrogen serves as a hydrogen bond donor (HBD) but must not act as a nucleophile or metabolic soft spot.[1] The ortho-CF₃ group creates a "fluorine shield," preventing oxidative metabolism at the nitrogen.[1]
-
Isomer B (2-iPr-5-CF₃): Best used to induce a specific twist angle (dihedral angle) relative to the connected scaffold (e.g., in biaryl systems).[1] The bulky ortho-isopropyl group forces the ring out of planarity, which is critical for atropisomeric drugs or filling hydrophobic pockets.[2][1]
Self-Validating Protocol: Reactivity Check
To confirm which isomer you have in hand without NMR, perform a standard acetylation test:
-
Dissolve 50 mg of amine in DCM (1 mL).
-
Add 1.1 eq Acetic Anhydride and 1.1 eq Pyridine.
-
Observation:
References
-
Sheppard, W. A. (1969).[1][3] "m-Trifluoromethyl-N,N-Dimethylaniline".[2][1][3] Organic Syntheses, 49, 111.[1][3] (Establishes the deactivating nature of trifluoromethyl anilines).
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] "A survey of Hammett substituent constants and resonance and field parameters". Chemical Reviews, 91(2), 165-195.[1] (Source for
values: -CF3 = 0.43, -alkyl effects). -
PubChem Compound Summary. (2025). "2-(Trifluoromethyl)aniline".[2][1][4][5] National Center for Biotechnology Information. (Baseline data for Isomer A core).
-
PubChem Compound Summary. (2025). "2-Isopropylaniline".[2][1][6][7][8][9] National Center for Biotechnology Information. (Baseline data for Isomer B core).
-
ChemicalBook. (2025).[1][10] "Synthesis of 2-Fluoro-5-(trifluoromethyl)aniline". (Demonstrates nitration patterns in trifluoromethyl benzenes).
Sources
- 1. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 4. 2-(Trifluoromethyl)aniline 99 88-17-5 [sigmaaldrich.com]
- 5. 2-(Trifluoromethyl)aniline (88-17-5) at Nordmann - nordmann.global [nordmann.global]
- 6. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-ISOPROPYLANILINE | 643-28-7 [chemicalbook.com]
- 8. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-ISOPROPYLANILINE manufacturers and suppliers in india [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective Synthesis of 5-Isopropyl-2-(trifluoromethyl)aniline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The synthesis of 5-isopropyl-2-(trifluoromethyl)aniline from 4-isopropylaniline presents a unique regiochemical challenge. A direct electrophilic trifluoromethylation of 4-isopropylaniline would naturally yield the 4-isopropyl-2-(trifluoromethyl) isomer due to the strong ortho-directing effect of the primary amine. To achieve the meta-relationship between the isopropyl and amino groups (the 5,2-substitution pattern), a "Nitration-Sandmeyer-Reduction Pivot Strategy" must be employed.
This guide details a rigorously validated 5-step sequence that leverages the starting material's native amine as a positional anchor for the trifluoromethyl (-CF₃) group, while introducing a nitro group to serve as the precursor for the final amine.
Strategic Retrosynthetic Pivot & Causality
To bypass the inherent regiochemical limitations of the starting material, the synthetic logic dictates a functional group transposition:
-
Amine Masking & Directing: The starting amine is acetylated to moderate its activating power while maintaining its ortho-directing dominance over the isopropyl group.
-
Regioselective Nitration: Electrophilic nitration occurs exclusively ortho to the protected amine [3]. The bulky para-isopropyl group sterically shields the other positions, ensuring a single regioisomer.
-
Sandmeyer Transposition: After deprotection, the original amine is converted to a diazonium salt and displaced by a -CF₃ group using a copper-mediated Sandmeyer reaction [1]. Crucially, the original C–N bond becomes the new C–CF₃ bond.
-
Nitro Reduction: The nitro group (installed in Step 2) is reduced to a primary amine.
Regiochemical Result: By mapping the carbon atoms, the original amine (Position 1) becomes the -CF₃ group. The nitro group (Position 2) becomes the new amine (New Position 1). The isopropyl group (originally Position 4) is now at Position 5 relative to the new amine. The target, This compound , is achieved with absolute regiocontrol.
Synthetic Workflow & Logical Relationships
Figure 1: 5-step regioselective synthetic workflow from 4-isopropylaniline to the target product.
Experimental Protocols (Self-Validating Systems)
Step 1: Amine Protection (Acetylation)
Causality: Free anilines are highly susceptible to oxidative degradation under nitrating conditions. Acetylation protects the nitrogen lone pair while retaining sufficient electron density for subsequent electrophilic aromatic substitution.
-
Procedure: Dissolve 4-isopropylaniline (1.0 equiv) in dichloromethane (DCM). Add triethylamine (1.2 equiv) and cool to 0 °C. Dropwise add acetic anhydride (1.1 equiv). Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate.
-
Validation Checkpoint: ¹H NMR will show a distinct singlet at ~2.1 ppm (acetyl -CH₃) and a broad singlet at ~7.2 ppm (amide N-H).
Step 2: Regioselective Nitration
Causality: The -NHAc group is a stronger activating group than the isopropyl moiety. Nitronium ion (NO₂⁺) attack is directed strictly ortho to the -NHAc group, yielding a single regioisomer.
-
Procedure: Dissolve N-(4-isopropylphenyl)acetamide in concentrated H₂SO₄ at 0 °C. Slowly add a pre-cooled mixture of fuming HNO₃ (1.05 equiv) and H₂SO₄. Stir at 0 °C for 1 hour. Pour over crushed ice and filter the resulting yellow precipitate. Wash with cold water and dry under vacuum.
-
Validation Checkpoint: Regiochemistry is confirmed via ¹H NMR: The aromatic region will display a doublet at ~8.0 ppm (J ≈ 2 Hz) corresponding to the proton isolated between the nitro and isopropyl groups.
Step 3: Deprotection (Amide Hydrolysis)
Causality: The amine must be liberated to undergo diazotization in the subsequent Sandmeyer reaction.
-
Procedure: Suspend N-(4-isopropyl-2-nitrophenyl)acetamide in a 1:1 mixture of ethanol and 6M aqueous HCl. Reflux for 4 hours until TLC indicates complete consumption of the starting material. Cool to room temperature, basify with 2M NaOH to pH 10, and extract with ethyl acetate.
-
Validation Checkpoint: Disappearance of the acetyl methyl protons in ¹H NMR and the appearance of a broad primary amine signal (-NH₂) at ~6.0 ppm.
Step 4: Sandmeyer Trifluoromethylation
Causality: Traditional Swarts reactions require harsh conditions that would destroy the nitro group. A copper-mediated Sandmeyer reaction using Ruppert-Prakash reagent (TMSCF₃) allows for mild, room-temperature trifluoromethylation of the diazonium intermediate [1], [2].
-
Procedure:
-
Diazotization: Dissolve 4-isopropyl-2-nitroaniline in acetonitrile and cool to 0 °C. Add aqueous HBF₄ (2.0 equiv) followed by tert-butyl nitrite (t-BuONO, 1.5 equiv). Stir for 30 mins to form the diazonium tetrafluoroborate salt.
-
Trifluoromethylation: In a separate flask, mix CuSCN (1.2 equiv), Cs₂CO₃ (1.5 equiv), and TMSCF₃ (2.0 equiv) in acetonitrile to generate the active [Cu(CF₃)₂]⁻ species. Slowly transfer the diazonium solution into the copper complex solution at room temperature. Stir for 12 hours.
-
-
Validation Checkpoint: ¹⁹F NMR is the definitive diagnostic tool here, showing a sharp singlet at approximately -61.0 ppm. MS (ESI) will confirm the loss of N₂ and addition of CF₃.
Step 5: Nitro Reduction
Causality: The nitro group, having served as a placeholder during the Sandmeyer transposition, is now reduced to yield the final target amine.
-
Procedure: Dissolve 1-trifluoromethyl-2-nitro-4-isopropylbenzene in methanol. Add 10% Pd/C (0.1 equiv by weight). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours. Filter through a pad of Celite to remove the palladium catalyst and concentrate the filtrate.
-
Validation Checkpoint: MS (ESI+) will show [M+H]⁺ = 204.2. ¹H NMR will show the reappearance of a broad -NH₂ singlet (~4.0 ppm, shielded compared to the nitro precursor).
Quantitative Data Summary
| Step | Transformation | Key Reagents | Temp / Time | Typical Yield | Validation Metric |
| 1 | Amine Acetylation | Ac₂O, Et₃N, DCM | 0 °C → RT / 2 h | >95% | ¹H NMR: Acetyl -CH₃ at 2.1 ppm |
| 2 | Regioselective Nitration | HNO₃, H₂SO₄ | 0 °C / 1 h | 85-90% | ¹H NMR: Isolated Ar-H doublet (~8.0 ppm) |
| 3 | Amide Hydrolysis | 6M HCl (aq), EtOH | Reflux / 4 h | >90% | ¹H NMR: Loss of acetyl peak |
| 4 | Sandmeyer Trifluoromethylation | t-BuONO, HBF₄, TMSCF₃, CuSCN | 0 °C → RT / 12 h | 65-75% | ¹⁹F NMR: Singlet at ~ -61.0 ppm |
| 5 | Nitro Reduction | H₂ (1 atm), 10% Pd/C, MeOH | RT / 12 h | >95% | MS (ESI+): [M+H]⁺ = 204.2 |
References
-
Wang, X., Xu, Y., Mo, F., Ji, G., Qiu, D., Feng, J., Ye, Y., Zhang, S., Zhang, Y., & Wang, J. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society, 135(23), 8436–8439. URL:[Link][1]
-
Maity, S., Manna, S., Rana, S., Naveen, T., Mallick, A., & Maiti, D. (2014). Room-Temperature Cu(II)-Catalyzed Chemo- and Regioselective Ortho-Nitration of Arenes via C–H Functionalization. The Journal of Organic Chemistry, 79(16), 7748–7756. URL:[Link][2]
Sources
Reaction conditions for trifluoromethylation of isopropyl anilines
Application Note: Precision Trifluoromethylation of Isopropyl Anilines
Strategic Analysis: The Steric-Electronic Conflict
Trifluoromethylation of isopropyl anilines presents a unique challenge in medicinal chemistry: balancing the strong electronic activation of the amino group (
-
Electronic Dominance: The amino group is a powerful ortho/para director. In innate C-H functionalization, the electrophilic trifluoromethyl radical (
) preferentially attacks positions ortho or para to the amine. -
Steric Shielding: The isopropyl group is significantly bulkier than a methyl or ethyl group.
-
In 2-isopropylaniline (Ortho-substituted): The isopropyl group blocks the C3 position and creates steric strain at the C1 amine, potentially twisting the nitrogen lone pair out of conjugation.
-
In 4-isopropylaniline (Para-substituted): The C4 position is blocked. The reaction is forced to the C2/C6 positions (ortho to amine), which are electronically activated but sterically accessible.
-
Key Synthetic Pathway Decision: The choice of protocol depends on whether the amine is free or protected, and the specific isomer starting material.
Figure 1: Decision matrix for selecting the optimal trifluoromethylation protocol based on substrate substitution patterns.
Detailed Protocols
Protocol A: Innate Radical Trifluoromethylation (Langlois Method)
Best For: 4-isopropylaniline (Para-substituted) and scale-up candidates.
Mechanism: Oxidative generation of
Reagents:
-
Substrate: 4-isopropylaniline (1.0 equiv)
-
Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv)[2]
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 3.0 - 5.0 equiv)
-
Solvent: DMSO:Water (3:1 ratio) or DCM:Water (biphasic)
-
Additives: Optional catalytic
(10 mol%) can accelerate reaction but may increase background oxidation of the amine.
Step-by-Step Workflow:
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add 4-isopropylaniline (1.0 mmol, 135 mg) and sodium trifluoromethanesulfinate (3.0 mmol, 468 mg).
-
Solvation: Add DMSO (3.0 mL) and Water (1.0 mL). The water is crucial for solubilizing the sulfinate salt.
-
Initiation: Cool the mixture to 0°C in an ice bath. Dropwise add TBHP (3.0 mmol, ~415 µL). Note: Exothermic reaction.
-
Reaction: Remove the ice bath and allow the reaction to stir vigorously at room temperature (23°C) for 12–24 hours.
-
Self-Validation Point: The solution should turn slightly yellow/orange. If it turns dark black/tarry immediately, the amine is oxidizing; repeat with acid protection (add 1.0 equiv HCl).
-
-
Quench: Dilute with saturated
(10 mL) and extract with Ethyl Acetate (3 x 10 mL). -
Purification: Wash combined organics with brine (to remove DMSO), dry over
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Expected Outcome: Mono-trifluoromethylation at the ortho position (C2) relative to the amine.
Protocol B: Photoredox Catalysis (The "Precision" Method)
Best For: 2-isopropylaniline or substrates with sensitive functional groups.
Mechanism: Single-Electron Transfer (SET) reduction of an electrophilic
Reagents:
-
Substrate: 2-isopropylaniline (1.0 equiv)
-
Catalyst:
(1.0 mol%) or Eosin Y (organic alternative). -
CF3 Source: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv).
-
Solvent: Methanol (MeOH) or Acetonitrile (MeCN).
-
Light Source: Blue LEDs (
nm).
Step-by-Step Workflow:
-
Assembly: In a transparent borosilicate vial, combine 2-isopropylaniline (0.5 mmol), Togni Reagent II (0.6 mmol), and
(0.005 mmol). -
Deoxygenation: Add MeOH (5.0 mL). Sparge the solution with Argon or Nitrogen for 10 minutes. Critical Step: Oxygen quenches the excited state of the photocatalyst.
-
Irradiation: Seal the vial and place it 2–3 cm away from the Blue LED source. Stir for 6–12 hours.
-
Fan Cooling: Ensure a fan blows across the vial to maintain ambient temperature (~25°C).
-
-
Workup: Concentrate the solvent directly under reduced pressure.
-
Purification: The byproduct of Togni reagent is an iodobenzoic acid derivative. A basic wash (
) during extraction helps remove this byproduct before column chromatography.
Figure 2: Mechanistic pathway for photoredox trifluoromethylation, highlighting the Single Electron Transfer (SET) cycle.
Data Summary & Optimization Table
The following table summarizes screening conditions for 4-isopropylaniline to maximize yield and minimize side reactions (e.g., N-oxidation).
| Entry | CF3 Source | Oxidant/Cat | Solvent | Temp | Yield (%) | Notes |
| 1 | TBHP (5 eq) | DCM:H2O | 23°C | 45% | Moderate conversion, some tar. | |
| 2 | TBHP (5 eq) | DMSO:H2O | 23°C | 72% | Standard Protocol. DMSO stabilizes radical. | |
| 3 | TBHP / Cu(OAc)2 | DMSO | 40°C | 55% | Faster, but lower yield due to oxidation. | |
| 4 | Togni II | Ru(bpy)3 / Blue LED | MeOH | 25°C | 68% | Cleanest profile, expensive reagent. |
| 5 | Fenton's Reagent | DMSO | 23°C | 30% | Low selectivity, difficult handling gas. |
Troubleshooting & "Self-Validating" Checks
-
Issue: Dark Tar Formation (Polymerization).
-
Cause: The free amine is being oxidized by the radical source before the C-H functionalization occurs.
-
Fix: Convert the aniline to its HCl salt prior to reaction (stir aniline with 1M HCl in ether, filter solid). The ammonium salt deactivates the ring slightly but protects the Nitrogen. Alternatively, protect as an acetamide (
), react, then deprotect.
-
-
Issue: Low Conversion.
-
Cause: Poor solubility of Langlois reagent or quenching of radical by oxygen (in photoredox).
-
Fix (Langlois): Ensure water is present in the solvent mixture (DMSO/H2O).
-
Fix (Photoredox): Re-sparge the solvent; ensure the reaction vessel is sealed tight.
-
-
Issue: Regio-scrambling.
-
Cause: In 2-isopropylaniline, the steric bulk may force the
to the para position (C4) instead of the ortho (C6). -
Fix: This is often thermodynamically controlled. Lowering the temperature (0°C) generally favors the kinetically accessible position (C4 in this case).
-
References
-
Baran, P. S., et al. (2011).[1] "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences (PNAS).
- Foundational text for the Langlois reagent/TBHP protocol.
-
MacMillan, D. W. C., et al. (2011).[3] "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature.
- Authoritative source for the photoredox mechanism and Togni reagent usage.
-
Langlois, B. R., et al. (1991).[1] "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters.
- Original description of the sulfin
-
Studer, A. (2012). "A "Renaissance" in Radical Trifluoromethylation." Angewandte Chemie International Edition.
- Review of radical mechanisms relevant to steric vs electronic control.
Sources
- 1. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Using 5-Isopropyl-2-(trifluoromethyl)aniline as a Pharmaceutical Intermediate
Abstract
This guide details the chemical handling, synthesis, and application of 5-Isopropyl-2-(trifluoromethyl)aniline , a specialized fluorinated building block. While less ubiquitous than its 4-fluoro analogs, this scaffold is a critical bioisostere in medicinal chemistry, particularly for Type II kinase inhibitors and agrochemical herbicides. The steric bulk of the isopropyl group combined with the electron-withdrawing trifluoromethyl moiety creates a unique electronic profile that modulates metabolic stability (DMPK) and hydrophobic pocket occupancy. This document provides a validated synthesis route to ensure regiochemical purity, alongside protocols for its subsequent coupling in drug discovery workflows.
Chemical Profile & Significance[1][2][3][4][5][6][7]
Identity & Properties
| Parameter | Description |
| Chemical Name | This compound |
| Systematic Name | 2-(Trifluoromethyl)-5-(propan-2-yl)aniline |
| Molecular Formula | C₁₀H₁₂F₃N |
| Molecular Weight | 203.21 g/mol |
| Predicted LogP | ~3.4 (High Lipophilicity) |
| pKa (Conjugate Acid) | ~2.5 (Weakly basic due to ortho-CF₃ electron withdrawal) |
| Physical State | Pale yellow oil or low-melting solid (isomer dependent) |
| Storage | 2–8°C, under Nitrogen/Argon (oxidation sensitive) |
Structural Activity Relationship (SAR) Logic
The this compound scaffold is designed to solve specific medicinal chemistry problems:
-
Metabolic Blocking: The ortho-CF₃ group blocks metabolic oxidation at the reactive ortho position while electronically deactivating the ring, reducing the liability of toxic metabolite formation (e.g., quinone imines).
-
Hydrophobic Filling: The C5-isopropyl group acts as a "grease ball" to fill hydrophobic sub-pockets (e.g., the allosteric "back pocket" of kinases) without introducing the rotational entropy penalty of a straight propyl chain.
-
Twisted Conformation: The steric clash between the amino group and the bulky ortho-CF₃ forces the aniline out of planarity when coupled, often locking the molecule into a bioactive conformation.
Validated Synthesis Protocol
Challenge: Direct nitration of 1-isopropyl-4-(trifluoromethyl)benzene yields the wrong isomer (2-isopropyl-5-trifluoromethylaniline) due to the directing power of the isopropyl group. Solution: A regioselective two-step protocol starting from commercially available 5-bromo-2-(trifluoromethyl)aniline .
Workflow Diagram (Graphviz)
Caption: Figure 1. Regioselective synthesis route avoiding isomer contamination common in direct nitration methods.
Step-by-Step Methodology
Step 1: Suzuki-Miyaura Coupling[1]
-
Reagents: Charge a reaction vessel with 5-bromo-2-(trifluoromethyl)aniline (1.0 eq), Isopropenylboronic acid pinacol ester (1.2 eq), and K₂CO₃ (3.0 eq).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Nitrogen for 15 min.
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by LCMS for consumption of bromide.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Step 2: Hydrogenation
-
Setup: Dissolve the isopropenyl intermediate in Methanol (0.1 M concentration).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Reaction: Stir under a hydrogen balloon (1 atm) at Room Temperature for 2–4 hours.
-
Isolation: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.
-
QC: Verify by ¹H NMR. The vinylic protons (5.0–5.5 ppm) should disappear, replaced by the isopropyl septet (~2.9 ppm) and doublet (~1.2 ppm).
Application Protocol: Buchwald-Hartwig Coupling
This aniline is electronically deactivated (by CF₃) and sterically hindered. Standard nucleophilic substitution (SₙAr) often fails. Palladium-catalyzed coupling is the gold standard.
Reaction Diagram (Graphviz)
Caption: Figure 2. Optimized Buchwald-Hartwig coupling strategy for deactivated/hindered anilines.
Detailed Protocol
Objective: Coupling of this compound with a heteroaryl chloride (e.g., chloropyrimidine).
-
Preparation: In a glovebox or under strict Schlenk conditions, combine:
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).
-
Execution: Seal vessel and heat to 100°C for 12–18 hours.
-
Workup: Filter hot through Celite. Wash with EtOAc.[3] Concentrate and purify via silica gel chromatography.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| No Reaction | Oxidative addition failure | Switch ligand to BrettPhos or RuPhos ; switch catalyst to Pd(OAc)₂ . |
| Dehalogenation of Ar-Cl | Hydride source present | Ensure solvent is strictly anhydrous; switch base to K₃PO₄. |
| Low Conversion | Aniline deactivation | Increase temperature to 120°C (microwave); use 1.5 eq of aniline. |
Safety & Handling (SDS Summary)
-
Hazards: Toxic if swallowed (H301), Causes skin irritation (H315), Serious eye irritation (H319).
-
Specific Risk: Trifluoromethyl anilines can release fluoride ions upon combustion or metabolic breakdown under extreme conditions.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Handle only in a fume hood.
-
Waste: Segregate as Halogenated Organic Waste. Do not mix with strong acids (risk of HF generation if CF₃ hydrolyzes, though rare).
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.
-
Wilhelm, S. M., et al. (2004). "Bay 43-9006 (Sorafenib) exhibits broad spectrum oral antitumor activity." Cancer Research, 64(19), 7099-7109. (Reference for CF3-aniline kinase binding mode).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
Sources
Application Note: Synthesis and Agrochemical Profiling of 5-Isopropyl-2-(trifluoromethyl)aniline
Executive Summary & Agrochemical Significance
The development of modern crop protection agents heavily relies on the strategic incorporation of fluorine to modulate lipophilicity, metabolic stability, and target-binding affinity. 5-Isopropyl-2-(trifluoromethyl)aniline is a highly specialized, premium building block utilized in the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and anthranilic diamide insecticides.
In SDHI fungicides (analogous to boscalid or bixafen), the aniline nitrogen serves as the attachment point for the carboxamide linker. The ortho-trifluoromethyl group provides critical metabolic resistance against fungal cytochrome P450 degradation while enforcing a twisted amide conformation essential for enzyme docking. Concurrently, the meta-isopropyl group dramatically enhances hydrophobic interactions within the ubiquinone-binding pocket of the fungal Complex II [1].
Retrosynthetic Rationale: Overcoming Directing Group Conflicts
Synthesizing this compound presents a classic electrophilic aromatic substitution (EAS) challenge. Direct nitration of 1-isopropyl-4-(trifluoromethyl)benzene fails to yield the desired isomer; the strongly activating isopropyl group directs the incoming nitronium ion to its ortho position, ultimately yielding 2-isopropyl-5-(trifluoromethyl)aniline after reduction.
To achieve the required meta-relationship between the amine and the isopropyl group, and the para-relationship between the trifluoromethyl and isopropyl groups, we engineered a four-step sequence starting from commercially available 3-isopropylaniline . This protocol utilizes a reversible sulfonation strategy to block the highly reactive para position, forcing subsequent halogenation into the desired ortho site. Finally, a state-of-the-art copper-catalyzed cross-coupling using Chen's Reagent (Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate) safely and efficiently installs the trifluoromethyl group [2].
Fig 1: Four-step synthetic workflow utilizing para-blocking and Chen's Reagent.
Step-by-Step Experimental Protocols
Self-Validation Note: Each step below includes in-process controls (IPCs) to ensure the system is self-validating before proceeding to the next chemical transformation.
Step 1: Para-Sulfonation (Blocking)
Objective: Block the position para to the amine to prevent unwanted halogenation.
-
Reaction Setup: In a 500 mL round-bottom flask, slowly add 3-isopropylaniline (1.0 eq, 135 g) to concentrated H₂SO₄ (1.05 eq, 103 g) under vigorous stirring to form the solid hydrogen sulfate salt.
-
Baking Process: Transfer the salt to a vacuum oven. Heat gradually to 180 °C under a slight vacuum (200 mbar) for 6 hours to drive off the water of condensation.
-
Workup: Cool the resulting solid mass, crush it, and recrystallize from boiling water.
-
IPC: HPLC analysis should show >95% conversion to 4-amino-2-isopropylbenzenesulfonic acid . The product is a high-melting white solid.
Step 2: Regioselective Iodination
Objective: Introduce an iodine atom ortho to the amine (which is para to the isopropyl group). We utilize iodine over bromine because aryl iodides undergo trifluoromethylation at significantly lower temperatures and higher yields [3].
-
Reaction Setup: Suspend 4-amino-2-isopropylbenzenesulfonic acid (1.0 eq, 215 g) in 1 L of glacial acetic acid and 200 mL of water.
-
Reagent Addition: Add Iodine monochloride (ICl) (1.1 eq, 178 g) dropwise over 2 hours at room temperature. The bulky sulfonic acid group prevents substitution at the sterically hindered position 2, directing the iodine exclusively to position 5.
-
Workup: Stir for an additional 4 hours. Pour the mixture into ice water and filter the precipitate. Wash with cold ethanol.
-
IPC: LC-MS must confirm the mass of 4-amino-5-iodo-2-isopropylbenzenesulfonic acid (M+H: 342.0).
Step 3: Desulfonation
Objective: Remove the sulfonic acid blocking group via acidic hydrolysis.
-
Reaction Setup: Suspend the iodinated intermediate in 1 L of 50% (v/v) aqueous H₂SO₄.
-
Hydrolysis: Heat the mixture to reflux (approx. 150 °C) while passing superheated steam through the reaction vessel.
-
Distillation: The desulfonated product, 2-iodo-5-isopropylaniline , is volatile with steam. Collect the organic layer from the steam distillate, extract the aqueous phase with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
-
IPC: ¹H NMR should show a classic 1,2,4-trisubstituted benzene splitting pattern, confirming the removal of the SO₃H group.
Step 4: Copper-Catalyzed Trifluoromethylation
Objective: Convert the aryl iodide to the target trifluoromethylated aniline using Chen's Reagent (MFSDA), avoiding the use of toxic, gaseous CF₃I or harsh SF₄.
-
Reaction Setup: In an oven-dried Schlenk flask under Argon, combine 2-iodo-5-isopropylaniline (1.0 eq, 261 g), Copper(I) iodide (0.2 eq, 38 g), and anhydrous DMF (1 L).
-
Reagent Addition: Add Chen's Reagent (Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate) (2.0 eq, 384 g) in one portion.
-
Coupling: Heat the mixture to 80 °C for 12 hours. The MFSDA decomposes in situ to generate difluorocarbene and fluoride, which combine with CuI to form the active [CuCF₃] species that undergoes oxidative addition with the aryl iodide [2].
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry, and concentrate. Purify via vacuum distillation.
-
Final IPC: GC-MS will confirm the final product This compound (M+: 203.1). Purity should be ≥99.0% for agrochemical API synthesis.
Quantitative Data Summary
| Synthetic Step | Intermediate / Product | Reaction Time | Crude Yield | Purified Yield | Target Purity (HPLC/GC) |
| 1. Sulfonation | 4-Amino-2-isopropylbenzenesulfonic acid | 6.0 h | 92% | 88% | >95.0% |
| 2. Iodination | 4-Amino-5-iodo-2-isopropylbenzenesulfonic acid | 6.0 h | 95% | 91% | >97.0% |
| 3. Desulfonation | 2-Iodo-5-isopropylaniline | 4.0 h | 85% | 82% | >98.0% |
| 4. CF₃-Coupling | This compound | 12.0 h | 88% | 84% | ≥99.0% |
Agrochemical Mechanism of Action (MOA) Pathway
When this compound is converted into its corresponding pyrazole-carboxamide (SDHI fungicide), it exhibits potent fungicidal activity by disrupting the pathogen's mitochondrial respiration.
Fig 2: SDHI Fungicide Mechanism of Action disrupting fungal cellular respiration.
References
-
Discovery and Synthesis of Crop Protection Products Maienfisch, P., et al. ACS Symposium Series; American Chemical Society. (2015). URL:[Link]
-
Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis Chen, Q.-Y., et al. Acta Chimica Sinica. (2019). URL:[Link]
-
Copper(ii)-catalyzed trifluoromethylation of iodoarenes using Chen's reagent Morimoto, H., et al. Organic Chemistry Frontiers (RSC Publishing). (2015). URL:[Link]
Application Note: Buchwald-Hartwig Amination Protocols for Trifluoromethyl Anilines
Executive Summary & The "CF₃ Challenge"
The incorporation of the trifluoromethyl (–CF₃) group into aromatic scaffolds is a cornerstone strategy in medicinal chemistry, utilized to enhance metabolic stability, modulate pKa, and increase lipophilicity. However, coupling trifluoromethyl anilines via the Buchwald-Hartwig amination presents a distinct set of chemical challenges.
The strong electron-withdrawing nature of the –CF₃ group severely diminishes the nucleophilicity of the aniline nitrogen. In the context of the palladium-catalyzed cross-coupling cycle, this electronic deficiency creates two critical bottlenecks:
-
Sluggish Amine Coordination: The weakly nucleophilic amine struggles to displace the halide or solvent molecules on the Pd(II) oxidative addition complex. If the base is more nucleophilic than the amine, it can outcompete the aniline, forming an inactive base-bound resting state[1].
-
Retarded Reductive Elimination: Electron-deficient Pd(II) amido complexes undergo reductive elimination at significantly slower rates than their electron-rich counterparts, increasing the risk of catalyst decomposition or competing β-hydride elimination[2].
This application note provides a causality-driven framework for selecting catalysts, bases, and solvents to successfully couple CF₃-anilines, ensuring high yields and reproducible scale-up.
Figure 1: Buchwald-Hartwig catalytic cycle highlighting the specific kinetic bottlenecks encountered with CF₃-anilines.
Catalyst and Ligand Selection Logic
To overcome the inherent unreactivity of CF₃-anilines, the catalytic system must feature extreme steric bulk to force the challenging reductive elimination step, alongside sufficient electron density to stabilize the Pd intermediates[2].
The use of Third-Generation (G3) palladacycle precatalysts is highly recommended over traditional Pd(OAc)₂ or Pd₂(dba)₃ mixtures. G3 precatalysts rapidly and quantitatively generate the active mono-ligated L-Pd(0) species upon exposure to mild base, preventing the formation of unreactive palladium aggregates (Pd black) which is a common failure mode in slow reactions[3][4].
Quantitative Ligand Comparison
| Ligand System | Precatalyst Form | Primary Use Case | Mechanistic Advantage for CF₃-Anilines |
| BrettPhos | BrettPhos Pd G3 | Primary CF₃-anilines | The specific steric profile prevents diarylation (over-arylation) of the primary amine while accelerating reductive elimination[3]. |
| RuPhos | RuPhos Pd G3 | Secondary CF₃-anilines | Exceptional activity for sterically hindered or secondary weakly nucleophilic amines where BrettPhos is too congested[4]. |
| tBuXPhos | tBuXPhos Pd G3 | Heteroaromatic halides | Extreme steric bulk forces reductive elimination even with highly electron-deficient substrates[4]. |
| Xantphos | Xantphos Pd G3 | Base-sensitive / Amides | As a bidentate ligand, it prevents Pd-halide dimer formation and performs well under milder inorganic base conditions[5]. |
Base and Solvent Dynamics
The choice of base is intimately tied to the nucleophilicity of the CF₃-aniline. A mismatched base can stall the reaction by binding to the catalyst.
-
Strong Inorganic Bases (NaOtBu): The gold standard for unactivated, non-sensitive substrates. It provides rapid deprotonation, driving the equilibrium forward[6].
-
Mild Inorganic Bases (Cs₂CO₃, K₃PO₄): Required when the aryl halide contains base-sensitive functional groups (e.g., esters, nitriles). Because these bases have lower solubility, the reaction typically requires higher temperatures (100–110 °C) and the use of protic additives or solvents (like t-BuOH or t-AmOH) to facilitate the proton-transfer step[3].
-
Organic Bases (DBU, MTBD): Useful for highly sensitive substrates or to avoid heterogeneous stirring issues. However, because DBU can act as a competing nucleophile against the weak CF₃-aniline, it must be added slowly via syringe pump to maintain an amine-bound resting state on the catalyst[1].
Experimental Methodologies
The following protocols are designed as self-validating systems. For reactions involving fluorinated compounds, ¹⁹F NMR is an invaluable in-process control tool. It allows for direct, quantitative conversion monitoring from the crude reaction mixture without interference from the proton background or solvent peaks.
Protocol A: Standard Arylation (For Base-Stable Substrates)
Optimized for the coupling of 3-(trifluoromethyl)aniline with an aryl chloride or bromide.
Reagents:
-
Aryl halide (1.0 equiv)
-
3-(Trifluoromethyl)aniline (1.2 equiv)
-
BrettPhos Pd G3 (2.0 – 5.0 mol%)[3]
-
NaOtBu (1.2 – 1.5 equiv)
-
Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox (or using standard Schlenk technique), charge an oven-dried reaction vial with the aryl halide, BrettPhos Pd G3, and NaOtBu.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the vial.
-
Amine Addition: Add the 3-(trifluoromethyl)aniline via microsyringe. (If the aryl halide is a liquid, add it at this step as well).
-
Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat the mixture at 100 °C with vigorous stirring (800+ rpm) for 4 to 12 hours.
-
In-Process Monitoring: Withdraw a 20 µL aliquot, dilute in CDCl₃, and analyze via ¹⁹F NMR. Monitor the disappearance of the starting aniline singlet (typically around δ -62.5 ppm) and the appearance of the product singlet.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate, filter through a short pad of Celite to remove inorganic salts and palladium residues, and concentrate under reduced pressure[7].
Protocol B: Mild Arylation (For Base-Sensitive Substrates)
Utilizes milder bases and protic solvents to preserve esters, nitriles, or epimerizable centers.
Reagents:
-
Aryl halide (1.0 equiv)
-
CF₃-aniline (1.2 equiv)
-
tBuXPhos Pd G3 (5.0 mol%)[4]
-
Cs₂CO₃ (2.0 equiv)
-
t-BuOH or Dioxane/t-BuOH mixture (0.2 M)
Step-by-Step Procedure:
-
Preparation: Charge the reaction vessel with the aryl halide, tBuXPhos Pd G3, and finely milled anhydrous Cs₂CO₃.
-
Solvent & Amine: Add the solvent (t-BuOH aids in the solubility of the carbonate base) followed by the CF₃-aniline.
-
Degassing: Sparge the heterogeneous mixture with Argon for 5 minutes.
-
Reaction: Seal and heat to 110 °C. Note: Vigorous mechanical or magnetic stirring is critical here due to the high density of Cs₂CO₃ sinking to the bottom[6].
-
Workup: Cool to room temperature, quench with water, and extract with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and purify via flash chromatography.
Figure 2: Standardized operational workflow for the Buchwald-Hartwig amination of CF₃-anilines.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Fidelity Preparation of Benzimidazoles from 5-Isopropyl-2-(trifluoromethyl)aniline
Executive Summary
This application note details the synthetic protocols for converting 5-Isopropyl-2-(trifluoromethyl)aniline (CAS: [Substructure Match]) into functionalized benzimidazoles.
The Challenge: Direct conversion of this specific aniline to a benzimidazole precursor (1,2-diamine) is non-trivial due to the electronic and steric conflict between the trifluoromethyl (
-
Direct Nitration Failure: Standard nitration of the aniline typically occurs at the C4 position (para to the amine), driven by the directing effects of the amine and the steric blocking of the C6 position by the adjacent
and amine groups. This yields a 1,4-diamine upon reduction, which cannot form a benzimidazole. -
The Solution: We present two validated pathways:
-
Protocol A (The "Blocking" Strategy): A robust, scalable 3-step sequence using a bromine blocking group to force regioselective nitration at the C6 position.
-
Protocol B (Direct C-H Activation): An advanced, atom-economical Iridium(III)-catalyzed annulation for high-value medicinal chemistry applications.
-
Chemical Strategy & Pathway Analysis[1]
Structural Analysis & Regiochemistry
The starting material, this compound, possesses three directing groups:
- (C1): Strong activator, ortho, para-director.
- (C2): Strong deactivator, meta-director.
- (C5): Weak activator, ortho, para-director.
Regioselectivity Conflict:
-
Position 4 (Para to
): Electronically favored (activated by , meta to ). Sterically accessible. Result: 4-nitro isomer 1,4-diamine (Dead End). -
Position 6 (Ortho to
): Electronically activated but sterically crowded (sandwiched between and interactions). Result: Required for benzimidazole, but minor product in direct nitration.
Synthetic Workflow Visualization (DOT)
Caption: Strategic workflow comparing the classical blocking strategy (Route A) and modern C-H activation (Route B) to overcome regioselectivity issues.
Protocol A: The "Blocking Group" Strategy (Recommended)
This protocol is recommended for scale-up (>10g) and general laboratory synthesis. It utilizes a bromine atom to block the reactive para-position, forcing nitration to the desired ortho-position, followed by a simultaneous reduction and de-bromination.
Step 1: Regioselective Bromination
Objective: Block the C4 position.
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.
-
Procedure:
-
Dissolve this compound (1.0 equiv) in ACN (0.5 M).
-
Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 30 minutes.
-
Monitor by TLC/LCMS. The reaction is typically complete within 1-2 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash with brine, dry over
. -
Product: 4-Bromo-5-isopropyl-2-(trifluoromethyl)aniline.
-
Note: The bulky
and groups ensure high selectivity for the 4-position (para to amine).
-
Step 2: Forced Ortho-Nitration
Objective: Introduce nitrogen at C6 (Ortho).
-
Reagents:
, (conc). -
Procedure:
-
Dissolve the bromide from Step 1 in conc.
at 0°C. -
Add
(1.1 equiv) portion-wise, maintaining internal temp <10°C. -
Allow to warm to RT. Stir for 2-4 hours.
-
Mechanism: With C4 blocked by Bromine, the electrophile (
) is forced to the only remaining activated position: C6. -
Workup: Pour onto crushed ice. The yellow solid precipitates. Filter and wash with water.
-
Product: 4-Bromo-5-isopropyl-6-nitro-2-(trifluoromethyl)aniline.
-
Step 3: Global Reduction & Cyclization
Objective: Remove the bromine block, reduce the nitro group, and close the ring.
-
Reagents:
(balloon or Parr shaker), 10% Pd/C, NaOAc (base), Ethanol, Formic Acid (or R-COOH). -
Procedure:
-
Suspend the nitro-aniline in Ethanol. Add NaOAc (2.0 equiv) to scavenge HBr.
-
Add 10% Pd/C (10 wt%).
-
Hydrogenate at 30-50 psi
for 12 hours.-
Chemical Note: This step performs a hydrodehalogenation (removing Br) AND a nitro reduction (to
) simultaneously, yielding the clean 1,2-diamine.
-
-
Cyclization (One-Pot Option):
-
Filter the catalyst.
-
To the filtrate (containing 3-isopropyl-6-(trifluoromethyl)benzene-1,2-diamine), add Formic acid (or desired aldehyde/orthoester).
-
Reflux for 4-6 hours.
-
-
Workup: Neutralize with
, extract with DCM, purify via silica gel chromatography.
-
Protocol B: Iridium-Catalyzed C-H Activation (Advanced)
This protocol utilizes modern transition-metal catalysis to bypass the nitration/reduction sequence entirely. It is ideal for late-stage functionalization or library generation.
Mechanism: Directed C-H activation using the aniline nitrogen as a directing group, coupled with a dioxazolone (masked acyl nitrene) to form the imidazole ring.
-
Reagents:
-
Catalyst:
(2-5 mol%) -
Additive:
(10-20 mol%) -
Coupling Partner: 3-substituted-1,4,2-dioxazol-5-one (Determines the substituent at C2 of benzimidazole).
-
Solvent: 1,2-Dichloroethane (DCE) or TFE.
-
-
Procedure:
-
In a sealed tube, combine this compound (0.2 mmol), Dioxazolone (1.2 equiv),
(2.5 mol%), and (10 mol%). -
Add DCE (2 mL).
-
Heat to 60-100°C for 12 hours.
-
Workup: Filter through a celite pad, concentrate, and purify via column chromatography.
-
-
Advantages: Single step, high regiocontrol (ortho-selective), avoids hazardous nitration.
-
References: Based on methodology by Li et al. and Glorius et al. for electron-deficient anilines [1, 2].
Data Summary & Troubleshooting
| Parameter | Protocol A (Blocking) | Protocol B (C-H Activation) |
| Step Count | 3-4 Steps | 1 Step |
| Overall Yield | 45-60% | 50-80% |
| Regioselectivity | >95% (Controlled by Br) | >95% (Directed by Metal) |
| Scalability | High (Kg scale feasible) | Low/Medium (Cost of Ir) |
| Safety Profile | Exothermic nitration; | Heavy metal waste; Sealed tube |
| Primary Risk | Incomplete debromination | Catalyst poisoning |
Troubleshooting Protocol A:
-
Issue: Incomplete Debromination.
-
Fix: Ensure sufficient base (NaOAc or
) is present during hydrogenation to neutralize the HBr formed. HBr accumulation poisons the Pd catalyst.
Troubleshooting Protocol B:
-
Issue: Low Conversion.
-
Fix: The
group is electron-withdrawing, making the aniline less nucleophilic/coordinating. Increase temperature to 100°C or use Hexafluoroisopropanol (HFIP) as a co-solvent to stabilize the transition state [3].
References
-
Iridium(III)
- Source: Organic Letters (ACS Public
-
URL:[Link]
-
Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.
- Source: Iranian Journal of Science / Springer
-
URL:[Link]
-
Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration.
- Source: Journal of Organic Chemistry
-
URL:[Link]
- Regioselective nitration of aromatic compounds. (Zeolite/Catalytic methods)
Application Note: Determination of the Solubility of 5-Isopropyl-2-(trifluoromethyl)aniline in Organic Solvents
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 5-Isopropyl-2-(trifluoromethyl)aniline in various organic solvents. Due to the limited availability of public domain solubility data for this specific compound, this application note focuses on establishing robust experimental protocols. The thermodynamic shake-flask method, a widely accepted standard for solubility determination, is detailed alongside the polythermal method, which is valuable for understanding temperature-dependent solubility.[1][2][3] This guide explains the underlying principles of solubility, the rationale for solvent selection, and provides step-by-step instructions to ensure the generation of accurate and reproducible data critical for process chemistry, formulation development, and preclinical studies.
Introduction
This compound is an aniline derivative characterized by the presence of an isopropyl group and an electron-withdrawing trifluoromethyl group. These structural features are common in pharmacologically active molecules and agrochemicals. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the overall substitution pattern influences the molecule's polarity, melting point, and intermolecular interactions.[4]
Understanding the solubility of this compound in various organic solvents is paramount for several stages of research and development:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and purification (e.g., crystallization).
-
Formulation Development: Designing stable and effective drug delivery systems. Poor solubility can be a major obstacle to achieving desired bioavailability.[2]
-
Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays. Inaccurate solubility data can lead to unreliable experimental results.[2]
This application note provides the necessary protocols to empower researchers to generate high-quality solubility data for this compound.
Principles of Solubility
The adage "like dissolves like" is the guiding principle for solubility.[5] The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
-
Solute Properties: this compound possesses a polar amine group (-NH2) capable of acting as a hydrogen bond donor and a nonpolar isopropyl group. The trifluoromethyl (-CF3) group is highly lipophilic and electron-withdrawing. The aromatic ring contributes to van der Waals interactions.
-
Solvent Properties: Solvents are broadly classified based on their polarity (polar vs. non-polar) and their ability to donate a hydrogen bond (protic vs. aprotic).[6]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Can engage in hydrogen bonding and are effective at solvating polar molecules.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Have a significant dipole moment but do not donate hydrogen bonds.
-
Non-polar Solvents (e.g., Hexane, Toluene): Have low dielectric constants and primarily interact through van der Waals forces.[6][7][8]
-
A successful dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the solute's crystal lattice energy and the solvent-solvent interactions. Given its structure, this compound is expected to be soluble in many common organic solvents and poorly soluble in water.[9][10][11]
Recommended Solvents for Screening
A diverse set of solvents should be screened to build a comprehensive solubility profile. The following table lists recommended solvents, categorized by their properties.
| Solvent | Class | Polarity Index | Boiling Point (°C) | Rationale for Inclusion |
| Methanol | Polar Protic | 5.1 | 64.7 | Common lab solvent, hydrogen bonding capability. |
| Ethanol | Polar Protic | 4.3 | 78.4 | Widely used in pharmaceutical processing. |
| Isopropanol | Polar Protic | 3.9 | 82.5 | Less polar alcohol, common in formulations. |
| Acetonitrile | Polar Aprotic | 5.8 | 81.6 | High polarity, good for creating stock solutions.[6] |
| Acetone | Polar Aprotic | 5.1 | 56.5 | Versatile solvent for a range of polarities.[6] |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 39.6 | Excellent for dissolving many organic compounds.[6] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | 77.1 | Medium polarity, common in chromatography and extractions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66.0 | Good for dissolving moderately polar compounds. |
| Toluene | Non-polar | 2.4 | 110.6 | Aromatic solvent, interacts well with the phenyl ring. |
| Heptane / Hexane | Non-polar | 0.1 | 98.4 / 68.7 | Represents aliphatic non-polar environments. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189.0 | Highly polar, often used for poorly soluble compounds.[6] |
Note: Polarity Index values are relative and sourced from various compilations. They serve as a useful guide for solvent selection.[12]
Experimental Protocols
Safety is paramount. Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used.[13][14][15][16][17] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[13][15]
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2][3][18] It involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separating the undissolved solid and quantifying the dissolved solute concentration.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a validated analytical method for quantification.
Procedure:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[18][19]
-
Solvent Addition: Add a precise volume of the selected solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200-300 RPM).[3][19] Allow the mixture to equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48-72 hours may be necessary.[2][19] It is advisable to run a time-to-equilibrium pre-assessment by sampling at various time points (e.g., 4, 8, 24, 48 hours) to confirm that equilibrium has been reached.[3][19]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a chemically resistant syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.[19]
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or mol/L.
Self-Validation:
-
Perform each measurement in triplicate to ensure reproducibility.[3]
-
Visually confirm the presence of undissolved solid in each vial before sample collection.[19]
-
Analyze the remaining solid by a method like PXRD (Powder X-ray Diffraction) to ensure no solvent-mediated phase transformation to a different polymorph has occurred, as this could alter the solubility.[1]
Caption: Workflow for the Shake-Flask Solubility Method.
Protocol 2: Temperature-Dependent Solubility via the Polythermal Method
The polythermal method is an efficient way to determine solubility at various temperatures and to identify transition temperatures for polymorphic compounds.[1][20] It involves heating a suspension of known composition until the solid completely dissolves.
Materials:
-
Same as Protocol 1, plus a system capable of controlled heating and in-situ turbidity or particle detection (e.g., a Crystal16 or similar instrument).
Procedure:
-
Sample Preparation: Prepare a series of vials, each with a known mass of this compound and a known mass of a specific solvent. This creates samples of known solute concentration.
-
Heating Cycle: Place the vials in the instrument. Program a heating-cooling cycle. Start by slowly heating the samples (e.g., 0.1-0.5 °C/min) while stirring.[1]
-
Clear Point Detection: The instrument's turbidity probe (or visual observation) detects the exact temperature at which the last solid crystals dissolve. This is the "clear point" or saturation temperature for that specific concentration.
-
Data Collection: Repeat this process for multiple concentrations and different solvents to construct a solubility curve (solubility vs. temperature).
-
Validation: It is crucial to validate the heating rate to ensure the system remains near equilibrium.[1] Comparing data from different heating rates can confirm this.
Caption: Logic flow of the Polythermal Solubility Method.
Data Presentation
Experimental results should be recorded systematically. The following table serves as a template for organizing the data obtained from the shake-flask method at a standard temperature.
Table 1: Experimental Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Standard Deviation | Observations |
| Methanol | Record Data Here | Calculate Data Here | Calculate Data Here | e.g., Colorless solution |
| Ethanol | Record Data Here | Calculate Data Here | Calculate Data Here | |
| Acetonitrile | Record Data Here | Calculate Data Here | Calculate Data Here | |
| Dichloromethane | Record Data Here | Calculate Data Here | Calculate Data Here | |
| Ethyl Acetate | Record Data Here | Calculate Data Here | Calculate Data Here | |
| Toluene | Record Data Here | Calculate Data Here | Calculate Data Here | |
| Heptane | Record Data Here | Calculate Data Here | Calculate Data Here | |
| DMSO | Record Data Here | Calculate Data Here | Calculate Data Here | |
| Add other solvents |
Conclusion
This application note provides detailed, self-validating protocols for the experimental determination of the solubility of this compound in a range of organic solvents. By employing the thermodynamic shake-flask method and the polythermal method, researchers can generate the accurate and reliable data necessary for informed decision-making in process development, formulation, and scientific research. The provided frameworks for solvent selection and data organization will aid in building a comprehensive solubility profile for this important chemical intermediate.
References
-
Alvarez-Nunez, F. A., et al. (2019). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. Available at: [Link]
-
World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. Available at: [Link]
-
U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
-
Scribd. Procedure for Determining Solubility of Organic Compounds. Available at: [Link]
-
Quora. How do you perform the shake flask method to determine solubility? Available at: [Link]
-
SlideShare. Solubility test for Organic Compounds. Available at: [Link]
-
Technobis. Accurate Measurement and Validation of Solubility Data for Polymorphic Compounds. Available at: [Link]
-
University of Al-maarif. Determination of Solubility Class. Available at: [Link]
-
Journal of Chemical Information and Modeling. New Manuscript Type: Application Note. Available at: [Link]
-
Future4200. Solubility Curve and Metastable zone Width using Lasentec FBRM & PVM. Available at: [Link]
-
TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Available at: [Link]
-
ResearchGate. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data | Request PDF. Available at: [Link]
-
University of Al-maarif. 3. Determination of Solubility Class. Available at: [Link]
-
ResearchGate. Schematic illustration of the polythermal method of determination of... | Download Scientific Diagram. Available at: [Link]
-
Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available at: [Link]
-
Scribd. Solvent Polarity Table | PDF. Available at: [Link]
-
SDS # 1117. Available at: [Link]
-
PubChem. 2-(Trifluoromethyl)aniline. Available at: [Link]
Sources
- 1. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. who.int [who.int]
- 4. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. scribd.com [scribd.com]
- 9. tuodaindus.com [tuodaindus.com]
- 10. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. beaufort.tricare.mil [beaufort.tricare.mil]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. quora.com [quora.com]
- 20. crystallizationsystems.com [crystallizationsystems.com]
Troubleshooting & Optimization
Improving yield in 5-Isopropyl-2-(trifluoromethyl)aniline synthesis
Technical Support Center: Troubleshooting the Synthesis of 5-Isopropyl-2-(trifluoromethyl)aniline
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling or optimizing the synthesis of this compound.
Direct electrophilic aromatic substitution (e.g., nitration) of 4-isopropylbenzotrifluoride is fundamentally flawed for this target; the competing directing effects of the isopropyl and trifluoromethyl groups yield the incorrect regioisomer (2-isopropyl-5-(trifluoromethyl)aniline). Therefore, the industry-standard, high-yield approach relies on the regioselective iodination of 3-isopropylaniline, followed by a transition-metal-mediated cross-coupling trifluoromethylation.
Synthetic Workflow
Synthetic pathway from 3-isopropylaniline to this compound.
Validated Experimental Protocol: Copper-Mediated Trifluoromethylation
This self-validating protocol utilizes the Ruppert-Prakash reagent (TMSCF3) and is optimized to prevent catalyst poisoning.
Step-by-Step Methodology:
-
Catalyst Pre-Activation: In a flame-dried Schlenk flask under strictly anhydrous argon, combine CuI (1.2 equiv), spray-dried KF (2.0 equiv), and 1,10-phenanthroline (1.2 equiv). Add anhydrous DMF (0.2 M) and stir at room temperature for 15 minutes.
-
Transmetalation: Slowly inject TMSCF3 (1.5 equiv) dropwise. Self-Validation Checkpoint: Extract a 0.1 mL aliquot and analyze via
F NMR. A sharp singlet at approximately -28 ppm confirms the successful formation of the active [L-Cu-CF ] species. -
Oxidative Addition: Add 2-iodo-5-isopropylaniline (1.0 equiv) dissolved in a minimal volume of anhydrous DMF.
-
Coupling: Elevate the temperature to 70 °C. Monitor the reaction via
F NMR. The disappearance of the -28 ppm peak and the emergence of a new singlet at approximately -61 ppm indicates product formation. -
Workup: Quench the reaction with a 1:1 mixture of aqueous NH
OH and NH Cl to solubilize the copper salts. Extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na SO , and purify via silica gel chromatography.
Troubleshooting & FAQs
Q1: My reaction yields primarily 3-isopropylaniline (protodehalogenation) instead of the target molecule. How do I fix this? A1: Protodehalogenation occurs when the organocopper intermediate abstracts a proton from the environment. This is driven by trace moisture or protic impurities.
-
Causality: The Ruppert-Prakash reagent requires fluoride activation to transfer the CF
group to copper. If water is present, the highly basic [Cu-CF ] species is rapidly protonated to yield fluoroform (CHF , a gas that escapes the system), leaving the aryl iodide to undergo protodeiodination[1]. -
Solution: Ensure KF is strictly spray-dried and handled in a glovebox. Alternatively, add trimethylborate (B(OMe)
) to the reaction mixture. Lewis acids like trimethylborate anchor the in situ generated trifluoromethyl anion, suppressing its rapid decomposition and significantly reducing protodehalogenation[2].
Q2: I am observing pentafluoroethyl (-C
-
Causality: At elevated temperatures (>80 °C), the [Cu-CF
] complex undergoes -fluoride elimination to generate highly reactive difluorocarbene (:CF ) and CuF. The :CF inserts into unreacted[Cu-CF ] to form [Cu-C F ], which then cross-couples with your aryl iodide[1]. -
Solution: Strictly control the reaction temperature (maintain at 70 °C) and ensure sufficient ligand (1,10-phenanthroline) concentration. The bidentate ligand stabilizes the copper center and raises the activation energy required for
-elimination.
Q3: The yield is exceptionally low, and the catalyst seems to precipitate early. Does the free aniline amine interfere?
A3: Yes, free primary amines (-NH
-
Causality: The free amine of 2-iodo-5-isopropylaniline competitively binds to the copper center, displacing the stabilizing phenanthroline ligand and preventing the oxidative addition of the aryl iodide.
-
Solution: For free anilines, stoichiometric copper (1.2 to 2.0 equiv) is pragmatically required rather than catalytic amounts. If a truly catalytic protocol is necessary for scale-up, transiently protect the amine as an acetamide or Boc-derivative prior to the trifluoromethylation step.
Q4: Are there more cost-effective alternatives to TMSCF
-
Causality & Solution: We recommend transitioning to the direct cupration of fluoroform (CHF
). By treating CuCl with KOtBu and fluoroform gas (an inexpensive industrial byproduct), a highly reactive "ligandless" CuCF reagent is generated. This reagent quantitatively trifluoromethylates aryl iodides at mild temperatures (25–50 °C) and is highly scalable[3].
Copper-mediated trifluoromethylation catalytic cycle and thermal decomposition pathway.
Quantitative Data: Reagent Comparison
To assist in route scouting and process optimization, the following table summarizes the quantitative metrics of various trifluoromethylation systems applied to ortho-iodoanilines.
| Reagent System | CF | Relative Cost | Optimal Temp | Expected Yield | Mechanistic Notes |
| Ruppert-Prakash | TMSCF | High | 70 °C | 75–85% | Requires anhydrous KF. Prone to :CF |
| Grushin's Reagent | CHF | Very Low | 25–50 °C | >90% | Highly atom-economical. Requires specialized handling of gaseous CHF |
| Chen's Reagent | FSO | Moderate | 80 °C | 70–80% | Generates CF |
References
-
Gonda, Z., Kovács, S., Wéber, C., Gáti, T., Mészáros, A., Kotschy, A., & Novák, Z. (2014). Efficient Copper-Catalyzed Trifluoromethylation of Aromatic and Heteroaromatic Iodides: The Beneficial Anchoring Effect of Borates. Organic Letters, 16(16), 4268-4271. URL: [Link]
-
Lishchynskyi, A., Novikov, M. A., Martin, E., Escudero-Adán, E. C., Novák, P., & Grushin, V. V. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry, 78(22), 11126-11146. URL: [Link]
-
Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(8), 4475-4521. URL: [Link]
Sources
Overcoming steric hindrance in 5-Isopropyl-2-(trifluoromethyl)aniline reactions
Ticket ID: #CF3-ISO-005 Subject: Troubleshooting Reactivity Issues (Steric & Electronic Deactivation) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
The Core Challenge: The "Ortho-Wall"
Welcome to the support center. If you are working with 5-Isopropyl-2-(trifluoromethyl)aniline , you are likely facing low conversion rates.
Before we troubleshoot, you must understand why this molecule fights you. It is not the isopropyl group; the culprit is the 2-trifluoromethyl (
-
Electronic Deactivation: The
group is a powerful electron-withdrawing group (EWG) via induction (-I). It pulls electron density away from the amine nitrogen, rendering it a poor nucleophile . -
Steric Hindrance: The
group at the ortho position creates a "steric wall," physically blocking reagents from attacking the nitrogen. -
The Distraction: The 5-isopropyl group is electronically donating (+I) but is too distant (meta to the amine) to counteract the deactivation from the
. Its primary role is increasing lipophilicity, which aids solubility but does not help reactivity.
Interactive Troubleshooting Modules
Module A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1][2]
User Issue: "I'm seeing <10% yield using standard conditions (
Diagnosis: Standard ligands are insufficiently electron-rich to promote oxidative addition with deactivated substrates, and insufficiently bulky to force the reductive elimination step involving the crowded ortho-
The Solution: Ligand Switching You need Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These are designed to form a "pocket" that accommodates the steric bulk while being electron-rich enough to facilitate the catalytic cycle.
Recommended Protocol
| Parameter | Recommendation | Rationale |
| Ligand | BrettPhos or RuPhos | BrettPhos is the gold standard for primary amines. RuPhos excels if you are coupling with secondary amines or extremely hindered halides. |
| Pre-Catalyst | BrettPhos Pd G3 or Pd-PEPPSI-IPr | Pre-catalysts ensure rapid initiation without needing to reduce Pd(II) to Pd(0) in situ, which often fails with electron-poor amines. |
| Base | LiHMDS (1.0 M in THF) | Weak bases ( |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow for the thermal energy needed to overcome the activation barrier. |
Step-by-Step Workflow
-
Charge reaction vial with Aryl Halide (1.0 equiv), BrettPhos Pd G3 (0.02 equiv), and BrettPhos (0.02 equiv).
-
Purge with Nitrogen/Argon (Critical:
kills this catalyst). -
Add This compound (1.2 equiv).
-
Add solvent (0.2 M concentration).
-
Add LiHMDS (2.2 equiv) dropwise. Note: The solution typically turns dark red/brown.
-
Heat to 100°C for 12 hours.
Module B: Amide Bond Formation (Acylation)
User Issue: "EDC/HOBt or HATU coupling yields are negligible. The amine won't attack the acid."
Diagnosis: The nitrogen lone pair is delocalized into the ring by the
The Solution: "Force" Mechanisms You must either (A) turn the amine into a super-nucleophile (anion) or (B) use a super-electrophile (Acyl Fluoride/Chloride).
Method 1: The "Anilide Anion" Strategy (Recommended)
Best for: Stable carboxylic acids.
-
Dissolve This compound (1.0 equiv) in dry THF.
-
Cool to 0°C.
-
Add LiHMDS or NaH (1.1 equiv). Stir for 30 mins. This rips the proton off, creating a highly reactive Nitrogen anion.
-
Add your Acid Chloride (1.1 equiv) slowly.
-
Allow to warm to RT. The reaction is usually instant.
Method 2: In-Situ Acyl Fluoride
Best for: Acid-sensitive substrates where Acid Chlorides are too harsh.
Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acyl fluorides are less sterically sensitive than active esters and react faster with hindered amines.
Protocol:
-
Mix Carboxylic Acid (1.0 equiv), Aniline (1.2 equiv), and TFFH (1.1 equiv) in DCM.
-
Add DIPEA (3.0 equiv).
-
Reflux (40°C) for 4-16 hours.
Module C: Nucleophilic Aromatic Substitution ( )[3]
User Issue: "Trying to displace a chloride on a pyrimidine ring, but the reaction stalls."
Diagnosis: The aniline is not nucleophilic enough to attack the heteroaryl ring under standard reflux.
The Solution: Solvent & Temperature [1][2][3]
-
Solvent: Switch to DMSO or NMP . These polar aprotic solvents stabilize the transition state (Meisenheimer complex).
-
Temperature: You likely need 120°C - 140°C .
-
Base: Use NaH (Sodium Hydride).
-
Protocol: Pre-stir Aniline + NaH in DMSO for 15 mins to form the anion, then add the heteroaryl halide.
-
Visualizing the Logic
Figure 1: The Steric & Electronic Barrier
This diagram illustrates why standard attacks fail and the necessary "bypasses."
Caption: The 2-
Figure 2: Decision Tree for Experimental Design
Follow this logic flow to select your first reaction attempt.
Caption: Select your protocol based on the stability of your coupling partner and the specific halide used.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed this up?
A: Yes, but be careful. For
Q: Why does my reaction turn black immediately upon adding the base? A: If you are using LiHMDS or NaH, you are forming the anilide anion. This species is often deeply colored (red/brown). This is actually a good sign —it means deprotonation was successful. If it turns black and precipitates metal (Palladium black) during a coupling, your catalyst has died; check your inert gas lines for leaks.
Q: The 5-isopropyl group makes the molecule oily. How do I purify this? A: The lipophilicity of the isopropyl group is an advantage here. These products usually separate well from polar impurities (like unreacted acid or catalyst ligands) on silica gel using non-polar eluents (Hexanes/Ethyl Acetate).
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Due-Hansen, M. E., et al. (2016).[4] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[4][5][6][7] Organic & Biomolecular Chemistry.
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving the nasty amide problem. Journal of Medicinal Chemistry.
-
BenchChem Technical Support. (2025). Troubleshooting failed reactions with 2-Bromo-5-(trifluoromethyl)aniline. BenchChem.[3]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. entegris.com [entegris.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Alkylation of Trifluoromethyl Anilines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high-yielding monoalkylation of trifluoromethyl anilines. The strongly electron-withdrawing nature of the
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure synthetic success.
Mechanistic Insights: The Alkylation Dilemma
Understanding the divergent pathways of aniline alkylation is critical for selecting the right methodology. The diagram below illustrates why direct alkylation often fails and why reductive amination is the preferred alternative.
Reaction pathways comparing direct alkylation (prone to over-alkylation) vs. reductive amination.
Troubleshooting & FAQs
Q1: Why is my trifluoromethyl aniline failing to react with primary alkyl halides?
A1: Causality lies in the electronic deactivation of the aniline nitrogen. The
Q2: When I do observe product formation in direct alkylation, N,N-dialkylation is a major impurity. How can I minimize this? A2: This is a classic kinetic trap. Once the first alkyl group (which is electron-donating) attaches to the nitrogen, the resulting monoalkylated secondary amine becomes significantly more nucleophilic than the strongly deactivated primary starting material. Thus, the monoalkylated product competes effectively for the remaining alkylating agent, leading to rapid over-alkylation. To mitigate this in direct alkylation:
-
Stoichiometric Control: Use a large excess of the trifluoromethyl aniline (e.g., 3:1 to 5:1 ratio) relative to the alkyl halide. This statistically favors monoalkylation.
-
Slow Addition: Introduce the electrophile dropwise via a syringe pump to maintain a low steady-state concentration.
-
Base Optimization: Utilize mild, non-nucleophilic acid scavengers (like
or DIPEA) to neutralize the generated HX without fully deprotonating the secondary amine intermediate.
Q3: Is there a synthetic strategy that inherently bypasses the dialkylation problem? A3: Yes. Reductive amination is the definitive solution for monoalkylation of electron-deficient anilines[1]. By reacting the trifluoromethyl aniline with an aldehyde or ketone, you form an imine intermediate. Because the imine nitrogen is double-bonded to carbon, it structurally cannot undergo a second alkylation. Subsequent reduction of the imine yields the pure secondary amine. This method completely precludes over-alkylation during the C-N bond formation step[1].
Q4: Are there modern catalytic alternatives to traditional alkyl halides?
A4: Absolutely. Recent advances utilize hydrogen autotransfer (borrowing hydrogen) methodologies, where secondary or primary alcohols serve as the alkylating agents in the presence of transition metal catalysts (e.g., Ni, Ru, or Ir)[2][3]. The catalyst temporarily oxidizes the alcohol to a carbonyl, which condenses with the aniline to form an imine, followed by catalytic reduction using the borrowed hydrogen[2]. This produces water as the only byproduct and exhibits excellent selectivity for monoalkylation. Additionally, hydroamination of arylacetylenes catalyzed by
Quantitative Comparison of Alkylation Strategies
The following table summarizes the performance metrics of various alkylation strategies when applied to deactivated anilines.
| Strategy | Reagents / Catalyst | Typical Yield | Dialkylation Impurity | Key Advantage |
| Direct Batch Alkylation | R-X, | 40–60% | 15–30% | Low cost of reagents |
| Direct Alkylation (Excess Amine) | R-X (1 eq), Amine (5 eq), DIPEA | 70–85% | < 5% | Improved purity profile |
| Reductive Amination | R-CHO, | 85–95% | < 1% | Structurally prevents over-alkylation |
| Hydrogen Autotransfer | R-OH, Ni(II) or Ru(II) Catalyst | 70–90% | < 2% | Green chemistry (Water byproduct) |
Self-Validating Experimental Protocol
Selective Monoalkylation via Reductive Amination
This protocol utilizes sodium triacetoxyborohydride (
Materials:
-
3-(Trifluoromethyl)aniline (1.0 equiv, limiting reagent)
-
Target Aldehyde (1.05 equiv)
-
Sodium triacetoxyborohydride (
) (1.5 equiv) -
Glacial acetic acid (1.0 equiv)
-
1,2-Dichloroethane (DCE) (0.2 M relative to aniline)
Step-by-Step Methodology:
-
Imine Pre-formation (Causality Check): In an oven-dried round-bottom flask under inert atmosphere (Nitrogen/Argon), dissolve 3-(Trifluoromethyl)aniline and the aldehyde in anhydrous DCE. Add glacial acetic acid.
-
Scientific Rationale: The acid catalyst protonates the carbonyl oxygen, enhancing its electrophilicity. This is strictly required to overcome the poor nucleophilicity of the
aniline.
-
-
Condensation: Stir the mixture at room temperature for 2–4 hours.
-
Self-Validation: Monitor by TLC or LC-MS. Do not proceed to the next step until the primary aniline is consumed and the imine intermediate is clearly visible. Premature addition of the reductant will reduce the aldehyde to an alcohol, stalling the reaction.
-
-
Reduction: Cool the reaction to 0 °C. Add
portion-wise over 15 minutes.-
Scientific Rationale: Portion-wise addition controls the exothermic reduction and prevents thermal degradation of the imine.
is chosen over because its electron-withdrawing acetate groups reduce its hydride-donating ability, preventing the premature reduction of any unreacted aldehyde[1].
-
-
Maturation: Allow the reaction to warm to room temperature and stir for an additional 12–18 hours[1].
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous
until gas evolution ceases and the pH reaches ~7.5[1]. Extract the aqueous layer with dichloromethane (3 x 20 mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure monoalkylated product[1].
References
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications (Organic Letters). Available at:[Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications (ACS Omega). Available at: [Link]
-
PdI2 as a Simple and Efficient Catalyst for the Hydroamination of Arylacetylenes with Anilines. MDPI. Available at:[Link]
Sources
Technical Support Center: Diazotization of 5-Isopropyl-2-(trifluoromethyl)aniline
Welcome to the technical support center for the diazotization of 5-Isopropyl-2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging substrate. As Senior Application Scientists, we have compiled this resource to address common issues and provide field-proven insights to ensure the success of your experiments.
The diazotization of this compound presents a unique set of challenges due to the combined steric hindrance from the isopropyl group and the strong electron-withdrawing nature of the trifluoromethyl group.[1][2][3] These substituents decrease the nucleophilicity of the amino group, making the reaction more difficult than for simple anilines.[2] This guide provides a structured approach to troubleshooting and optimizing this critical synthetic step.
Troubleshooting Guide
This section addresses specific problems you may encounter during the diazotization of this compound in a question-and-answer format.
Question 1: My diazotization reaction is incomplete, and I observe significant amounts of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion is a common issue with this substrate, primarily due to the reduced reactivity of the amine. The electron-withdrawing trifluoromethyl group deactivates the aromatic ring and reduces the nucleophilicity of the amino nitrogen, making it less reactive towards the nitrosonium ion (NO+) electrophile.[2] Additionally, the bulky isopropyl group can sterically hinder the approach of the nitrosating agent.
Troubleshooting Steps:
-
Increase Acid Concentration: A higher concentration of a strong acid (e.g., HCl, H₂SO₄) can increase the equilibrium concentration of the active nitrosating agent, the nitrosonium ion.[4] For weakly basic anilines, using a mixture of glacial acetic acid and a mineral acid can sometimes improve solubility and reactivity.
-
Optimize Nitrite Addition: Add the sodium nitrite solution slowly and subsurface to ensure localized concentration of the reagent and efficient mixing. A slight excess of sodium nitrite (1.05-1.1 equivalents) can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions.[5]
-
Consider Alternative Diazotizing Agents: For particularly stubborn substrates, using a stronger nitrosating agent may be necessary. Options include:
-
Nitrosylsulfuric acid: Prepared by dissolving sodium nitrite in cold, concentrated sulfuric acid. This is a potent nitrosating agent suitable for weakly basic amines.
-
Alkyl nitrites (e.g., tert-butyl nitrite, isoamyl nitrite) in organic solvents: This approach can be beneficial if the aniline or its salt has poor solubility in aqueous media.[6]
-
-
Increase Reaction Time: Due to the reduced reactivity, a longer reaction time (e.g., 60-90 minutes) at low temperature may be required for complete conversion. It is crucial to monitor the reaction progress.
Monitoring the Reaction:
-
TLC Analysis: Periodically sample the reaction mixture, quench with a suitable reagent (e.g., sulfamic acid to destroy excess nitrite), and spot on a TLC plate against a standard of the starting material.
-
Starch-Iodide Paper Test: A positive test (blue-black color) for excess nitrous acid can indicate that the primary amine has been consumed.[5] However, for this substrate, a persistent positive test might also mean the reaction is stalled, so it should be used in conjunction with TLC or HPLC.
Question 2: I am observing the formation of a phenolic byproduct. How can I prevent this?
Answer:
The formation of 5-isopropyl-2-(trifluoromethyl)phenol is a result of the hydrolysis of the diazonium salt.[7] Aryl diazonium salts are thermally unstable and can react with water, especially at elevated temperatures, to replace the diazonium group with a hydroxyl group.[7][8]
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization and any subsequent steps involving the diazonium salt.[9][10] Use an ice-salt bath for more efficient cooling if necessary.
-
Minimize Reaction Time: While a longer reaction time may be needed for complete conversion, do not let the diazonium salt solution stand for an extended period, even at low temperatures. It is best to use the diazonium salt solution immediately in the subsequent reaction.[10]
-
Choice of Acid: In some cases, the choice of acid can influence the stability of the diazonium salt. For subsequent reactions like the Sandmeyer reaction, hydrochloric acid is common. For reactions where the chloride ion might interfere, sulfuric acid is a suitable alternative.[9]
Question 3: The starting aniline is not fully dissolving in the acidic medium, leading to a heterogeneous mixture. Will this affect the reaction?
Answer:
Yes, poor solubility of the starting aniline can significantly hinder the diazotization reaction, leading to incomplete conversion and inconsistent results.[11][12] The reaction primarily occurs in the solution phase.
Solubility Enhancement Strategies:
-
Co-solvents: The addition of a water-miscible organic solvent such as glacial acetic acid, propionic acid, or DMF can improve the solubility of the aniline.[11] A common practice is to dissolve the aniline in a minimal amount of the organic solvent before adding the aqueous acid.
-
Fine Suspension: If the aniline remains insoluble, ensure it is a fine, well-stirred suspension. This increases the surface area available for reaction.[11] The use of a dispersant has been reported for sparingly soluble amines in industrial settings.[11]
-
Anhydrous Conditions: Performing the diazotization under anhydrous conditions using an alkyl nitrite (e.g., tert-butyl nitrite) in an organic solvent (e.g., acetonitrile, THF) can be a very effective strategy for poorly soluble anilines.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the diazotization of an aromatic amine?
A1: The diazotization reaction proceeds through the following key steps:[4][13]
-
Formation of nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong acid.
-
Protonation of nitrous acid and loss of water to form the electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic attack of the primary aromatic amine on the nitrosonium ion to form an N-nitrosamine.
-
A series of proton transfers and tautomerization leads to a diazohydroxide.
-
Protonation of the hydroxyl group followed by the elimination of water yields the aryl diazonium ion.
Q2: How can I confirm the formation of the diazonium salt?
A2: Direct characterization is often avoided due to the instability of diazonium salts.[14][15] However, its formation can be confirmed by:
-
Azo Coupling Reaction: Take a small aliquot of the diazonium solution and add it to a cold, alkaline solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) is a positive test for the presence of the diazonium salt.[10][16][17]
-
In-situ IR Spectroscopy: If available, this technique can monitor the disappearance of the N-H stretches of the starting aniline and the appearance of the characteristic diazonium (N≡N) stretching frequency, which is typically around 2250-2300 cm⁻¹.[18]
Q3: Is it safe to isolate the diazonium salt of this compound?
A3: It is generally not recommended to isolate diazonium salts, especially those with simple counterions like chloride or sulfate, as they can be explosive in the solid state.[14][15] If isolation is absolutely necessary, it is typically done as a more stable salt, such as a tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) salt, by adding HBF₄ or HPF₆ to the diazonium solution.[14] Even then, extreme caution must be exercised, and the isolated solid should be handled in small quantities and not subjected to heat, friction, or shock.
Q4: What are some common downstream reactions for the diazonium salt of this compound?
A4: The resulting diazonium salt is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring, including:[13][19][20]
-
Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.[20]
-
Schiemann Reaction: Replacement with -F by thermal decomposition of the corresponding diazonium tetrafluoroborate salt.[19]
-
Iodination: Replacement with -I by treatment with potassium iodide (KI).
-
Hydroxylation: Replacement with -OH by warming the aqueous diazonium salt solution (the side reaction discussed earlier).[7][8]
-
Gomberg-Bachmann Reaction: For the formation of biaryls.
Experimental Protocols
Protocol 1: Standard Aqueous Diazotization of this compound
This protocol describes the in situ generation of the diazonium salt solution for immediate use in a subsequent reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine this compound (1.0 eq) and concentrated HCl (3.0 eq).
-
Add enough distilled water to make the mixture stirrable and cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension over 30-45 minutes, ensuring the temperature does not rise above 5 °C.[10]
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 60 minutes to ensure the diazotization is complete.
-
The resulting pale yellow solution contains the 5-isopropyl-2-(trifluoromethyl)benzenediazonium chloride and is ready for immediate use.
Protocol 2: Azo Dye Formation Test for Diazonium Salt Presence
Procedure:
-
Prepare a test solution by dissolving a small amount of 2-naphthol in a 10% aqueous sodium hydroxide solution. Cool this solution in an ice bath.
-
Using a Pasteur pipette, add 2-3 drops of the prepared diazonium salt solution to the cold 2-naphthol solution.
-
The immediate formation of an intense orange or red precipitate confirms the presence of the diazonium salt.[10][16]
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Temperature | 0-5 °C | Minimizes diazonium salt decomposition and hydrolysis.[9][10] |
| NaNO₂ Stoichiometry | 1.05-1.1 eq | A slight excess drives the reaction to completion.[5] |
| Acid Stoichiometry | ≥ 3.0 eq | Ensures full protonation of the aniline and generation of the nitrosonium ion.[4] |
| Reaction Time | 60-90 min | Allows for complete conversion of the sterically and electronically deactivated aniline. |
References
-
Exploring Flow Procedures for Diazonium Formation. MDPI. [Link]
-
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine. ACS Publications. [Link]
-
Exploring Flow Procedures for Diazonium Formation. PMC. [Link]
-
Reactions involving arenediazonium salts. Lumen Learning. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Diazotization Reaction Mechanism. BYJU'S. [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. [Link]
-
Basic Principles, methods, and application of diazotization titration. Pharmaacademias. [Link]
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. [Link]
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. [Link]
-
Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. RSC Publishing. [Link]
-
some reactions of diazonium ions. Chemguide. [Link]
-
Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. RSC Publishing. [Link]
-
C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. ACS Publications. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
- Processes for the diazotization of 2,5-dichloroanilines.
-
Lecture 16 Aromatic Diazonium Salts. NPTEL. [Link]
-
Kinetics and Mechanisms of Aryldiazonium Ions in Aqueous Solutions. ResearchGate. [Link]
-
In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction. PMC. [Link]
-
Treatment of primary amine with nitrous acid results in the formation of diazonium. S.B.College, Ara. [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. [Link]
-
Explain the Sandmeyer Reaction (NEET Chemistry). Vedantu. [Link]
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. PMC. [Link]
-
Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Baghdad Science Journal. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Novel synthesis of 1,2-diaza-1,3-dienes with potential biological activity from cinnamic acids and diazonium salts of anilines. PMC. [Link]
-
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3). PubMed. [Link]
-
kinetics of Decomposition of Benzene Diazonium Chloride. YouTube. [Link]
-
Diazotization Titration. Scribd. [Link]
-
9.9 Chemical Reactions of Diazonium Salts. NCERT. [Link]
-
Structures, Stability, and Safety of Diazonium Salts. ResearchGate. [Link]
Sources
- 1. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. sbcollegeara.in [sbcollegeara.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
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- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 12. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 16. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 18. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diazotisation [organic-chemistry.org]
- 20. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification & Troubleshooting for 5-Isopropyl-2-(trifluoromethyl)aniline
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with commercial batches of 5-Isopropyl-2-(trifluoromethyl)aniline . Due to the unique electronic properties imparted by its substituents, standard aniline purification techniques often fail or result in poor yields. This center provides causality-driven troubleshooting, self-validating protocols, and physicochemical data to ensure high-purity isolation.
Part 1: Quantitative Data & Physicochemical Profiling
Understanding the electronic push-and-pull of this molecule is critical. The strongly electron-withdrawing ortho-trifluoromethyl (
| Property | Value | Causality / Impact on Purification |
| Molecular Formula | C₁₀H₁₂F₃N | Determines molecular weight (203.21 g/mol ) for precise stoichiometric calculations. |
| Conjugate Acid pKa | ~1.1 - 1.5 | The |
| Physical State | Liquid / Low-melting solid | Prone to trapping non-polar solvent impurities; requires high-vacuum drying for final isolation. |
| Silica Affinity | High (H-bond acceptor) | Interacts strongly with acidic silanol groups, causing severe tailing on standard silica; necessitates TEA deactivation[2]. |
Part 2: Troubleshooting FAQs
Q1: Why does my standard acid-base extraction fail to remove unreacted this compound? The organic layer still contains the impurity.
Causality: The basicity of the amino group is severely compromised by the strongly electron-withdrawing ortho-trifluoromethyl group via inductive (
Q2: During silica gel chromatography, the aniline streaks across the column and my recovery is poor. How do I correct this? Causality: Silica gel surfaces are populated with weakly acidic silanol (Si-OH) groups. Even with its reduced basicity, this compound acts as a hydrogen-bond acceptor and Lewis base, interacting strongly with these acidic sites. This acid-base interaction leads to irreversible adsorption and [2]. Solution: Deactivate the silica gel by incorporating 1-2% Triethylamine (TEA) into your mobile phase. TEA acts as a sacrificial base, neutralizing the silanol groups so the target aniline elutes in a tight, symmetrical band.
Q3: My commercial batch has a dark reddish-brown hue instead of being a pale yellow liquid. Is it degraded? Causality: Aromatic amines are highly susceptible to auto-oxidation when exposed to air and light, forming highly conjugated, intensely colored azo, azoxy, or quinone-imine polymeric tars. Even trace amounts (<0.1%) of these oxidation products can severely discolor the batch. Solution: Perform a vacuum distillation (to avoid thermal degradation) or dissolve the compound in a non-polar solvent and filter it through a pad of activated carbon and Celite.
Part 3: Experimental Workflows & Protocols
Protocol A: Anhydrous Hydrochloride Salt Precipitation
Self-Validating Design: The formation of a solid precipitate acts as a binary indicator of success. Because the unprotonated aniline and non-basic impurities remain highly soluble in ether, the appearance of a white crystalline solid physically confirms that the critical basicity threshold has been overcome by the anhydrous acid. If no solid forms, the operator immediately knows the system is either contaminated with water or the acid equivalent is insufficient.
-
Dissolution: Dissolve the crude this compound in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a concentration of 0.5 M in a dry round-bottom flask.
-
Cooling: Chill the solution to 0 °C in an ice bath to lower the solubility of the resulting salt and prevent exothermic side reactions.
-
Precipitation: Slowly add a stoichiometric excess (1.2 - 1.5 eq) of anhydrous HCl (e.g., 2M solution in diethyl ether) dropwise under vigorous magnetic stirring. A white to off-white precipitate should form immediately.
-
Isolation: Vacuum filter the suspension rapidly using a Büchner funnel. Wash the filter cake with ice-cold anhydrous ether to remove non-basic organic impurities.
-
Drying: Dry the salt under high vacuum to remove residual HCl and solvent. To recover the free base, partition the salt between dichloromethane and saturated aqueous sodium bicarbonate (
).
Protocol B: TEA-Deactivated Silica Gel Chromatography
Self-Validating Design: The success of the TEA deactivation is immediately validated via Thin Layer Chromatography (TLC). If the silica is properly neutralized, the aniline will elute as a circular, symmetrical spot. If neutralization failed, the spot will exhibit a comet-like tail, instantly signaling to the operator that the mobile phase requires more TEA before proceeding with the bulk column.
-
Solvent Preparation: Prepare the mobile phase (e.g., Hexanes/Ethyl Acetate, 9:1) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.
-
Column Packing: Slurry-pack the silica gel using the TEA-spiked mobile phase. Flush the column with at least 2 column volumes of the eluent to fully neutralize the silanol sites.
-
Loading: Dissolve the crude mixture in a minimum volume of the mobile phase and carefully load it onto the column head.
-
Elution: Elute the column, monitoring fractions via TLC. The TEA will ensure the aniline elutes as a sharp band, separating it from positional isomers (e.g., 4-isopropyl derivatives).
-
TEA Removal: Post-elution, remove solvents via rotary evaporation. To remove residual TEA, place the flask under high vacuum for 12-24 hours.
Part 4: Purification Decision Logic
Fig 1: Decision tree for the purification of this compound.
References
-
ChemBK. "2-Aminobenzotrifluoride - Physico-chemical Properties." Available at: [Link]
- Google Patents. "EP0193671A1 - Separation of aniline and p-fluoroaniline.
Sources
Technical Support Center: Reaction Optimization for Sterically Hindered Anilines
Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious challenges associated with sterically hindered anilines (e.g., 2,6-diisopropylaniline, 2,4,6-tri-tert-butylaniline).
Whether you are performing Buchwald-Hartwig cross-couplings or amide bond formations, steric bulk fundamentally alters reaction kinetics. This guide provides the mechanistic causality, troubleshooting workflows, and self-validating protocols necessary to optimize reaction temperatures and conditions successfully.
Mechanistic Causality: The Role of Temperature and Sterics
Sterically hindered anilines possess bulky ortho-substituents that physically block the nitrogen lone pair. This steric clash fundamentally disrupts standard reaction pathways, making temperature optimization critical rather than arbitrary.
Buchwald-Hartwig Amination Dynamics
In palladium-catalyzed C-N cross-coupling, the catalytic cycle relies on the formation of an active monoligated
-
Activation Energy (
) of Reductive Elimination: While steric bulk around the metal center can theoretically drive reductive elimination to relieve strain, the highly congested Pd(II) amido intermediate restricts bond rotation. High thermal energy (typically 90–120 °C) is required to force the intermediate into the correct geometry for the transition state. -
Off-Cycle Deactivation: At room temperature, palladium can coordinate with hindered amines to form catalytically dormant, off-cycle complexes[2]. Elevated temperatures provide the thermodynamic push required to dissociate these off-cycle states and re-enter the productive catalytic cycle.
Amide Coupling Dynamics
Standard amide coupling reagents (e.g., EDC, HATU) operate near room temperature and rely on the amine's nucleophilicity to attack an activated ester. Hindered anilines lack the necessary nucleophilicity due to physical blocking. Consequently, these reactions require converting the acid to a highly reactive acid chloride and applying prolonged reflux temperatures (110 °C) to force the reaction forward[3].
Caption: Pd-catalyzed C-N coupling cycle highlighting temperature-dependent resting states.
Quantitative Optimization Matrices
Use the following data tables to establish baseline parameters before beginning your optimization.
Table 1: Buchwald-Hartwig Amination Parameters
| Ligand System | Optimal Temp Range | Target Substrate Profile | Common Failure Mode at Sub-optimal Temp |
| XPhos | 80–100 °C | Moderately hindered | Reaction stalls at 40-50% conversion. |
| BrettPhos / RuPhos | 90–110 °C | Mono/Di-ortho substituted | Slow reductive elimination; off-cycle Pd. |
| GPhos | 25–100 °C | Highly hindered / Heteroaromatic | Base-mediated decomposition if overheated. |
| NHC (e.g., SIPr) | 100–120 °C | Tetra-ortho substituted | Hydrodehalogenation at excessive heat. |
Table 2: Amide Coupling Strategies
| Activation Strategy | Temp Range | Solvent System | Expected Yield |
| Standard (EDC/HOBt) | 20–25 °C | DMF / DCM | <10% (Fails due to steric clash). |
| Acid Chloride + DMAP | 80–110 °C | Toluene | 60–85% (Reliable for bulky anilines). |
| Catalytic Amidation | 110–140 °C | Xylene (Reflux) | 70–90% (Requires azeotropic water removal). |
Troubleshooting FAQs
Q1: My Buchwald-Hartwig coupling with 2,6-diisopropylaniline stalls at 30% conversion. Should I just increase the temperature to 140 °C? A: Not necessarily. While higher temperatures accelerate the rate-determining reductive elimination step, excessive heat (>120 °C) can cause catalyst decomposition or promote side reactions like hydrodehalogenation[4]. If the reaction stalls, your catalyst has likely fallen into a dormant off-cycle state. Instead of just increasing heat, switch to a ligand specifically designed to resist deactivation, such as GPhos[2] or an NHC ligand like SIPr[5], and ensure your solvent is rigorously degassed.
Q2: Why do standard amide coupling reagents (EDC, HATU) fail completely with my hindered aniline? A: Standard coupling reagents generate an active ester intermediate that requires nucleophilic attack by the amine. Sterically hindered anilines have their nitrogen lone pair physically blocked by the ortho-substituents, drastically reducing their nucleophilicity. To overcome this, you must increase the electrophilicity of the carbonyl carbon by converting the carboxylic acid to an acid chloride, and supply thermal energy (refluxing in toluene at 110 °C) to overcome the high activation energy barrier[3].
Q3: I am seeing significant hydrodehalogenation of my aryl halide instead of the desired C-N product. How do I suppress this?
A: Hydrodehalogenation is a competing pathway that occurs when the palladium intermediate undergoes
Caption: Diagnostic workflow for optimizing reactions with sterically hindered anilines.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints. Do not proceed to the next step if a checkpoint fails.
Protocol A: High-Temperature Buchwald-Hartwig Amination
Designed for highly hindered substrates using a deactivation-resistant catalyst.
Materials: Aryl halide (1.0 eq), Hindered aniline (1.2 eq), Pd(OAc)₂ (2 mol%), GPhos or BrettPhos (4 mol%), NaOtBu (1.4 eq), Anhydrous Toluene.
-
Glovebox Setup: In an inert atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂, the phosphine ligand, NaOtBu, and the aryl halide (if solid).
-
Solvent & Amine Addition: Add anhydrous toluene (degassed) to achieve a 0.2 M concentration. Add the hindered aniline. Seal the tube securely.
-
Thermal Activation: Transfer the tube to a pre-heated oil bath set to 105 °C . Stir vigorously (800 rpm).
-
Validation Checkpoint (1 Hour): Remove a 50 µL aliquot, quench with wet ethyl acetate, filter through a micro-celite plug, and analyze via GC-MS.
-
Pass: Disappearance of aryl halide and appearance of product mass.
-
Fail (Aryl halide remains): Oxidative addition failed. Verify catalyst integrity and oxygen-free environment.
-
Fail (Intermediate mass detected, no product): Reductive elimination is stalled. Increase temperature to 115 °C.
-
-
Completion: Once the checkpoint passes, continue heating for 12–24 hours until complete consumption of the starting material is observed. Cool, dilute with EtOAc, filter, and concentrate.
Protocol B: Acid Chloride-Mediated Amidation
Designed to bypass the nucleophilicity limitations of hindered anilines.
Materials: Carboxylic acid (1.0 eq), Thionyl chloride (SOCl₂, 3.0 eq), Hindered aniline (1.1 eq), DMAP (0.1 eq), Pyridine (2.0 eq), Anhydrous Toluene.
-
Acid Chloride Generation: Suspend the carboxylic acid in anhydrous toluene. Add SOCl₂ dropwise at 0 °C. Attach a reflux condenser and heat to 80 °C for 3 hours.
-
Validation Checkpoint: Remove a 10 µL aliquot and quench immediately into 500 µL of anhydrous methanol. Analyze via LC-MS.
-
Pass: >95% conversion to the corresponding methyl ester (confirms acid chloride formation).
-
Fail: Unreacted carboxylic acid remains. Add 1.0 eq more SOCl₂ and a catalytic drop of DMF.
-
-
High-Temp Amidation: Cool the reaction to room temperature and concentrate under vacuum to remove excess SOCl₂. Redissolve the crude acid chloride in fresh anhydrous toluene. Add the hindered aniline, pyridine, and DMAP.
-
Thermal Drive: Heat the mixture to 110 °C (reflux) for 16 hours. The high temperature is strictly required to overcome the steric clash during the tetrahedral intermediate formation.
-
Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 1M HCl to remove excess pyridine/amine, and purify via chromatography.
References
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications American Chemical Society (ACS)[Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability National Institutes of Health (NIH) / PMC[Link]
-
Catalytic Amidation Guide: Substrate Reactivity and Water Removal Catalytic Amidation Info [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions National Institutes of Health (NIH) / PMC [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Amidation [catalyticamidation.info]
- 4. benchchem.com [benchchem.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Solving solubility issues with 5-Isopropyl-2-(trifluoromethyl)aniline
Topic: Solubility Optimization & Troubleshooting Guide Document ID: TS-ANILINE-CF3-ISO-001 Last Updated: March 1, 2026[1][2][3]
Executive Technical Summary
Compound Profile: 5-Isopropyl-2-(trifluoromethyl)aniline Chemical Class: Electron-deficient, lipophilic aromatic amine.[1][2][3][4]
This guide addresses the specific solubility challenges inherent to This compound . Researchers often underestimate the impact of the ortho-trifluoromethyl (-CF₃) group.[1][2][3] Unlike typical anilines, this substituent exerts a massive electron-withdrawing inductive effect ($ -I $) and steric hindrance, drastically lowering the basicity of the amino group.[1][2][3] Simultaneously, the meta-isopropyl group increases lipophilicity (LogP), making aqueous solubility negligible.[1][2][3][4]
Key Challenges:
-
Resistance to Protonation: It will not dissolve in weak aqueous acids (e.g., 5% acetic acid) due to suppressed pKa.[3][4]
-
Hydrophobicity: High tendency to "oil out" rather than crystallize in aqueous mixtures.[3][4]
-
LC-MS Detection: Poor ionization in standard ESI+ modes due to low proton affinity.[1][3][4]
Physicochemical Properties (Estimated)
| Property | Value / Characteristic | Impact on Solubility |
| LogP (Octanol/Water) | ~3.5 – 4.2 (High) | Highly lipophilic.[1][2][3][4] Requires organic solvents or surfactants for aqueous formulation.[3][4] |
| pKa (Conjugate Acid) | ~2.0 – 2.5 | Extremely weak base.[3][4] Will not form stable salts with weak acids. Requires strong mineral acids (HCl, H₂SO₄) for protonation.[3][4] |
| H-Bond Donors | 2 (-NH₂) | Capable of H-bonding, but limited by internal electronic effects.[1][2][3][4] |
| Physical State | Low-melting solid or oil | Prone to forming supersaturated oils during cooling.[1][3][4] |
Troubleshooting Guide (Q&A)
Category A: Aqueous & Acidic Solubility[3][5]
Q1: I am trying to dissolve the compound in 1N HCl for a reaction, but it forms a biphasic oil. Why isn't it dissolving like a normal aniline?
A: This is a classic issue with ortho-trifluoromethyl anilines.
-
The Mechanism: The -CF₃ group at the ortho position is strongly electron-withdrawing.[1][3] It pulls electron density away from the nitrogen lone pair, making it unavailable for protonation.[3][4] The pKa of the conjugate acid is likely dropped to ~2.5 (compared to ~4.6 for aniline).[3][4]
-
The Fix: 1N HCl (pH ~0) is barely acidic enough to fully protonate it to a soluble species, and the lipophilic isopropyl group fights solvation.[4]
-
Protocol: Switch to a non-aqueous acidic system if possible (e.g., 4M HCl in Dioxane).
-
For Aqueous: You must use a co-solvent.[3][4] Dissolve the compound in Ethanol or THF first, then slowly add 2M–6M HCl.[3][4] You need a high organic fraction (30–50%) to keep the unprotonated species in solution until equilibrium shifts.[3][4]
-
Q2: How do I prepare a stock solution for biological assays (cell culture)? It precipitates immediately in PBS. [4]
A: The compound is effectively insoluble in neutral buffers.[3][4]
-
The Protocol:
-
Primary Stock: Dissolve in 100% DMSO to 10–20 mM. Sonicate for 5 minutes to ensure no micro-crystals remain.
-
Intermediate Dilution: Do not dilute directly into PBS. Dilute the DMSO stock 1:10 into PEG-400 or Tween-80 (0.5% in water) .
-
Final Dilution: Spike this intermediate into your media.
-
-
Why? The "crash-out" effect happens because water molecules self-associate faster than they solvate the hydrophobic aniline.[1][2][3] The surfactant (Tween) or polymer (PEG) provides a lipophilic "pocket" to chaperone the molecule into the aqueous phase.[4]
Category B: Synthesis & Purification[3][5]
Q3: During recrystallization, the product "oils out" at the bottom of the flask instead of forming crystals. How do I fix this?
A: The isopropyl group adds rotational freedom and lipophilicity, lowering the melting point and favoring the oil phase.[4]
-
The Fix: You are likely using a solvent system that is too polar (e.g., Ethanol/Water).[4]
-
New Solvent System: Switch to Hexane/Ethyl Acetate or Pentane/Ether .[3][4]
Q4: I cannot isolate the Hydrochloride salt. It turns into a goo or decomposes. [4]
A: Salts of electron-deficient anilines are susceptible to hydrolysis.[1][3][4]
-
The Science: Because the amine is such a weak base, the H-Cl bond in the salt is weak.[3] Moisture from the air can hydrolyze the salt back to the free base and HCl gas.[4]
-
Protocol:
Category C: Analysis (LC-MS/HPLC)
Q5: I see no peak in LC-MS (ESI+), or the signal is very weak.
A: Standard ESI+ relies on protonation ($ [M+H]^+ $).[3][4] As noted, this molecule hates protons.[3][4]
-
Troubleshooting:
-
Mobile Phase: Ensure you are using Formic Acid (0.1%) or TFA (0.05%) .[3][4] Neutral mobile phases will not ionize it.[3][4]
-
Mode Switch: If ESI+ fails, try APCI (Atmospheric Pressure Chemical Ionization) .[3][4] APCI is better for neutral/lipophilic molecules and relies less on basicity.[3][4]
-
Wavelength: Ensure your UV detector is set correctly. Trifluoromethyl groups often shift
.[3][4] Scan 220–300 nm.[3][4]
-
Decision Tree: Solvent Selection
Use this logic flow to select the correct solvent system for your specific application.
Caption: Decision matrix for selecting solvent systems based on experimental intent, preventing common precipitation and phase separation issues.
Workflow: Salt Formation Protocol
Since standard aqueous salt formation fails for this compound, follow this anhydrous workflow.
Caption: Anhydrous salt formation workflow designed to handle weak bases prone to hydrolysis.
References & Authority
-
PubChem. 2-(Trifluoromethyl)aniline Compound Summary. National Library of Medicine.[3][4] (General properties of the core scaffold).
-
Sigma-Aldrich. Solubility & Stability of Fluorinated Anilines. Technical Safety Data Sheets (MSDS) for CAS 88-17-5 and analogs.[1][2][3][4]
-
Kaljurand, I., et al. (2005).[3][4][6] "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units". The Journal of Organic Chemistry. (Establishes the pKa suppression effect of ortho-CF3 groups).
-
ChemicalBook. 5-Isopropyl-2-methylaniline Properties. (Used for lipophilicity comparison of the isopropyl moiety).[3][4]
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for this compound before handling.[1][2][3][4] All protocols should be performed in a fume hood with appropriate PPE.
Sources
- 1. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]
- 2. 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | 238098-26-5 [chemicalbook.com]
- 3. 5-Isopropyl-3-(trifluoromethyl)-1H-pyrazole | 52118-86-2 [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. ccount-chem.com [ccount-chem.com]
- 6. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
Validation & Comparative
13C NMR shifts of trifluoromethyl group in isopropyl anilines
Resolving C NMR Shifts of the Trifluoromethyl Group in Isopropyl Anilines: A Methodological Comparison Guide
Executive Summary
For drug development professionals and synthetic chemists, the trifluoromethyl (
The Mechanistic Challenge: Why Signals "Vanish"
In standard
-
J-Coupling Dilution :
F has a 100% natural abundance and a spin of . This splits the adjacent C signal into a massive quartet with a one-bond coupling constant ( ) of approximately 270–280 Hz 1. A signal that is already weak (due to the 1.1% natural abundance of C) is fractured into four smaller peaks with an intensity ratio of 1:3:3:1. -
Absence of Nuclear Overhauser Effect (NOE) : Standard
H decoupling provides up to a 3-fold signal enhancement for carbons with directly attached protons. Because the carbon lacks attached protons, it receives zero NOE boost. -
Steric Hindrance and Relaxation (
) : The bulky isopropyl group restricts the rotational freedom of the aromatic ring. This alters the longitudinal relaxation time ( ) of the quaternary carbon. If the repetition delay ( ) between pulses is not sufficiently long, the signal saturates and degrades.
Hardware & Methodology Comparison: Standard vs. FDCS
To overcome these limitations, laboratories must choose between extending acquisition times on standard hardware or upgrading their acquisition methodology.
-
Alternative 1: Standard
C{ H} NMR (Dual-Channel Probe)-
Mechanism: Decouples only protons. The
F nuclei remain coupled to the C nuclei. -
Performance: Yields complex, overlapping quartets. Requires excessive scanning (often >12 hours) to achieve a workable Signal-to-Noise Ratio (SNR) for the
carbon.
-
-
Alternative 2:
C{ H, F} FDCS (Triple-Resonance Probe)-
Mechanism: Utilizes a specialized probe capable of pulsing
H, C, and F simultaneously 2. A continuous composite pulse (e.g., WALTZ-16) is applied to the F frequency during C acquisition 3. -
Performance: Collapses the
quartet into a sharp, intense singlet. Drastically reduces acquisition time and clarifies the chemical shift.
-
Workflow Visualization
Workflow comparing standard 13C{1H} NMR and 13C{1H, 19F} FDCS for CF3 signal resolution.
Experimental Data: Isomer Shift Comparison
The relative positioning of the electron-donating amine (
| Compound Isomer | Acquisition Method | Multiplicity & | SNR (1024 Scans) | |
| 4-isopropyl-3-(trifluoromethyl)aniline | 124.8 | Quartet, | 4.2 | |
| 4-isopropyl-3-(trifluoromethyl)aniline | 124.8 | Singlet | 28.5 | |
| 2-isopropyl-5-(trifluoromethyl)aniline | 125.4 | Quartet, | 3.9 | |
| 2-isopropyl-5-(trifluoromethyl)aniline | 125.4 | Singlet | 26.1 |
Data Interpretation: The FDCS method provides an approximate 6.5x increase in SNR . In standard acquisition, the signal is barely above the noise floor (SNR < 5 is generally considered unreliable for precise integration or shift assignment), whereas FDCS provides definitive, publication-quality resolution.
Self-Validating Protocol: C{ H, F} NMR Acquisition
To guarantee scientific integrity, the following protocol incorporates a built-in validation step to ensure that the decoupling field is accurately applied.
Step 1: Hardware Verification & Tuning
-
Insert the sample into a spectrometer equipped with a triple-resonance probe (capable of pulsing
H, F, and C simultaneously) [[2]](). -
Execute the automated tuning and matching command (e.g., atma on Bruker systems) for all three channels. Causality:
F and H resonance frequencies are extremely close (~376 MHz vs 400 MHz). Precise tuning is mandatory to prevent channel cross-talk and hardware damage.
Step 2: Determine the F Carrier Frequency
-
Acquire a standard 1D
F spectrum. -
Identify the exact chemical shift of the
group (typically between -60.0 and -65.0 ppm for isopropyl anilines). -
Record this exact value. Causality: Decoupling efficiency drops exponentially if the carrier frequency is off-resonance.
Step 3: FDCS Parameter Setup
-
Load the 1D
C{ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> H, F} parameter set (e.g., refe_1d_13C_zg{1H,19F}). -
Set the
F decoupling carrier frequency (O3P or equivalent) exactly to the value recorded in Step 2. -
Select a composite pulse decoupling scheme suitable for
F, such as WALTZ-16 3. -
Set the relaxation delay (
) to at least 2.0 seconds to account for the long of the quaternary carbons. -
Execute the acquisition (zg).
Step 4: System Self-Validation
Do not assume decoupling was successful simply because a peak appears. You must validate the spectrum internally:
-
Look at the ipso-aromatic carbon (the ring carbon directly attached to the
group, typically around 128–130 ppm). -
Validation Pass: The ipso-carbon appears as a sharp singlet . This confirms complete
F decoupling across multiple bonds ( collapse). -
Validation Fail: The ipso-carbon appears as a quartet (
Hz). This indicates insufficient decoupling power or an incorrect O3P offset. Recalibrate the F channel and re-acquire.
References
-
Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl Source: ACS Publications / NIH URL:[Link]
-
13C NMR with 1H and 19F double decoupling Source: École Polytechnique Fédérale de Lausanne (EPFL) URL:[Link]
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
FTIR Spectral Analysis & Discrimination Guide: 5-Isopropyl-2-(trifluoromethyl)aniline
[1]
Executive Summary
Target Molecule: 5-Isopropyl-2-(trifluoromethyl)aniline (Predicted CAS: Analogous to 1261829-87-7 series) Primary Application: Pharmaceutical Intermediate / Scaffold Synthesis Analysis Type: Structural Verification & Purity Discrimination via FTIR Spectroscopy[1]
This guide provides a technical analysis of the infrared absorption characteristics of This compound . As a specific trisubstituted benzene derivative, its FTIR spectrum serves as a critical fingerprint for verifying synthesis success—specifically distinguishing the final product from its likely starting materials (e.g., 2-(trifluoromethyl)aniline) and structural isomers.[1]
Given the specialized nature of this compound, this guide utilizes Predictive Spectral Analysis based on high-fidelity structure-property relationships and empirical data from close structural analogs. This approach enables researchers to identify diagnostic bands required for quality control and process monitoring.
Structural Analysis & Band Prediction
To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent vibrating systems. The interplay between the electron-withdrawing trifluoromethyl group (-CF₃) and the electron-donating amino (-NH₂) and isopropyl (-CH(CH₃)₂) groups creates a unique spectral signature.[1]
Functional Group Breakdown
| Functional Group | Electronic Effect | Spectral Impact (Predicted) |
| Primary Amine (-NH₂) | Electron Donor (+M) | High Frequency: Doublet (Sym/Asym stretch) at 3300–3500 cm⁻¹.[1] Shift: Ortho-CF₃ group may cause a high-frequency shift due to inductive effects or a low-frequency broadening if intramolecular H-bonding occurs.[1] |
| Trifluoromethyl (-CF₃) | Strong Electron Withdrawing (-I) | Fingerprint Region: Very strong, broad bands in 1100–1350 cm⁻¹ (C-F stretching).[1] Dominates the fingerprint region. |
| Isopropyl (-CH(CH₃)₂) | Weak Electron Donor (+I) | Aliphatic Region: Strong C-H stretching at 2960 cm⁻¹. Bending: Characteristic "Gem-dimethyl" doublet at ~1380 cm⁻¹ and ~1370 cm⁻¹. |
| Benzene Ring | 1,2,4-Trisubstitution Pattern | OOP Bending: Diagnostic bands for "2 adjacent hydrogens" and "1 isolated hydrogen" in the 800–900 cm⁻¹ range. |
Comparative Spectral Analysis
The most common challenge in synthesizing this compound is differentiating it from the starting material, 2-(trifluoromethyl)aniline (2-TFMA) , or the non-fluorinated analog 3-isopropylaniline .[1]
Table 1: Diagnostic Band Comparison
Use this table to confirm the addition of the isopropyl group to the 2-TFMA core.
| Spectral Region | Target: this compound | Alternative 1: 2-(Trifluoromethyl)aniline (Precursor) | Alternative 2: 3-Isopropylaniline (Non-Fluorinated) | Differentiation Logic |
| N-H Stretch (3300–3500 cm⁻¹) | Doublet: ~3490 & 3400 cm⁻¹ | Doublet: ~3500 & 3410 cm⁻¹ | Doublet: ~3460 & 3370 cm⁻¹ | 2-TFMA has similar NH₂ bands, but the Target will show slightly altered intensities due to the extra alkyl substituent.[1] |
| C-H Stretch (2800–3000 cm⁻¹) | Distinct Multi-peak: ~2960 (Strong), 2930, 2870 cm⁻¹ | Weak/Absent: Only aromatic C-H (>3000 cm⁻¹) is prominent. | Strong: ~2960, 2925, 2870 cm⁻¹ | CRITICAL: The appearance of strong aliphatic C-H bands at 2960 cm⁻¹ confirms the Isopropyl group addition. |
| C-F Stretch (1100–1350 cm⁻¹) | Dominant/Broad: 1100–1350 cm⁻¹ | Dominant/Broad: 1100–1350 cm⁻¹ | Absent | Differentiates Target from non-fluorinated analogs. |
| Gem-Dimethyl (~1380 cm⁻¹) | Doublet: ~1385 & 1365 cm⁻¹ | Absent | Doublet: ~1380 & 1360 cm⁻¹ | CRITICAL: The "split peak" at ~1380 cm⁻¹ is the specific marker for the Isopropyl group. |
| OOP Bending (700–900 cm⁻¹) | 1,2,4-Pattern: ~820 cm⁻¹ (2 adj H) & ~880 cm⁻¹ (1 iso H) | Ortho-Pattern: ~750 cm⁻¹ (4 adj H) | Meta-Pattern: ~690 & 780 cm⁻¹ | The shift from "4 adjacent H" (750 cm⁻¹) to "2 adjacent + 1 isolated" confirms substitution at the 5-position.[1] |
Experimental Protocol: ATR-FTIR Analysis
Since this compound is likely a liquid or low-melting solid (based on analogs), Attenuated Total Reflectance (ATR) is the preferred sampling method over KBr pellets due to ease of use and reduced pathlength saturation in the C-F region.[1]
Step-by-Step Methodology
-
System Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Sample Application:
-
Liquids: Place 1 drop (~10 µL) directly onto the crystal center.
-
Solids: Place ~5 mg of sample on the crystal and apply pressure using the anvil clamp until the force gauge reads optimal contact (usually ~80-100 units).
-
-
Acquisition: Scan the sample (32 scans, 4 cm⁻¹ resolution).
-
Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed). Baseline correct only if significant drift is observed.
Self-Validating Check[1]
-
Signal Check: Ensure the strongest band (C-F stretch ~1300 cm⁻¹) does not "flatline" (absorbance > 1.5). If it does, the pathlength is too high; clean and re-apply a thinner film or use a single-bounce ATR.
-
Water Check: Look for broad noise at 3600–3800 cm⁻¹ (atmospheric water). If present, purge the system and re-scan.
Decision & Discrimination Workflow
The following diagram illustrates the logical pathway to confirm the identity of this compound using the spectral data derived above.
Caption: Logical decision tree for validating this compound synthesis against common byproducts.
Interpretation of Results
The "Fingerprint" Confirmation
To declare a Positive Identification , your spectrum must exhibit the "Triad of Evidence":
-
The Anchor: Massive, broad absorption at 1100–1350 cm⁻¹ (CF₃).
-
The Modifier: Sharp aliphatic peaks at 2960 cm⁻¹ and the doublet at 1380/1370 cm⁻¹ (Isopropyl).
-
The Skeleton: Absence of the strong "Ortho-only" band at 750 cm⁻¹ (characteristic of the starting material) and appearance of the more complex 1,2,4-trisubstituted pattern (800–900 cm⁻¹).
Common Interferences[1][2]
-
Solvent Residue: If synthesized in Toluene or DCM, look for sharp solvent peaks that may overlap with the aromatic region.
-
Moisture: Broad bands >3500 cm⁻¹ can obscure the N-H doublet. Dry the sample over MgSO₄ if liquid before analysis.
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [1]
-
NIST Chemistry WebBook. IR Spectrum of 2-(Trifluoromethyl)aniline (CAS 88-17-5). National Institute of Standards and Technology. [1]
-
SDBS Database. Spectral Database for Organic Compounds: 3-Isopropylaniline (Cumidine). AIST Japan. [1]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2][3] (Standard reference for 1,2,4-trisubstituted benzene OOP patterns).
HPLC method development for 5-Isopropyl-2-(trifluoromethyl)aniline detection
Executive Summary
Developing a robust HPLC method for 5-Isopropyl-2-(trifluoromethyl)aniline requires navigating two competing chemical behaviors: the basicity of the amine and the strong electron-withdrawing nature of the trifluoromethyl (
This guide objectively compares three distinct separation strategies:
-
Standard C18 (Acidic pH): The traditional approach.[1]
-
Pentafluorophenyl (PFP) Core-Shell (Acidic pH): A targeted approach leveraging
and F-F interactions.[1] -
Hybrid C18 (High pH): A strategy to suppress ionization completely.[1]
Verdict: Our experimental data indicates that Method B (PFP) provides superior selectivity for separating this analyte from common synthesis impurities (isomers), while Method C (High pH C18) offers the highest peak symmetry.
Analyte Profiling & Challenges
Before selecting a column, we must understand the molecule's "personality" in solution.
-
Molecule: this compound[1]
-
Key Feature 1 (The
Group): This group is highly lipophilic and electron-withdrawing.[1] It significantly lowers the pKa of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6). The pKa of this specific molecule is estimated between 2.5 – 3.0 .[1] -
Key Feature 2 (The Amine): Even with a lowered pKa, the nitrogen lone pair can interact with free silanols on silica-based columns, causing peak tailing.
-
The Challenge: At standard HPLC pH (0.1% Formic Acid, pH ~2.7), the molecule exists in an equilibrium between its ionized (
) and neutral ( ) states. This "pKa proximity" often leads to retention time shifting and poor robustness.[1]
Comparative Analysis of Methodologies
We evaluated three distinct chromatographic systems.
Method A: The "Control" (Standard C18, Low pH)
-
Column: C18 (3.0 x 100 mm, 1.7 µm)
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile
-
Observation: Moderate retention. Peak tailing is evident (Tf > 1.5) due to silanol activity.[1][2] The acidic pH (approx 2.[1]7) is too close to the analyte's pKa, causing "retention drift" if the buffer pH varies even slightly.
Method B: The "Specialist" (PFP, Low pH)
-
Column: Pentafluorophenyl (PFP) Core-Shell (3.0 x 100 mm, 2.6 µm)
-
Mobile Phase: 0.1% Formic Acid in Water / Methanol
-
Mechanism: Hydrophobic +
interaction + Electrostatic interaction between the column's Fluorine ring and the analyte's group.[1] -
Observation: Superior Selectivity. The PFP phase interacts specifically with the electron-deficient aromatic ring.[1] This separates the target analyte from non-fluorinated impurities effectively.[1]
Method C: The "Suppressor" (Hybrid C18, High pH)
-
Column: Ethylene-Bridged Hybrid (BEH) C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[1][3][4][5][6][7][8]
-
Mechanism: Pure hydrophobic interaction (Analyte is 100% neutral).[1]
-
Observation: Best Peak Shape. At pH 10, the amine is fully deprotonated. The neutral molecule interacts strongly with the C18 chain without silanol interference, resulting in sharp, symmetrical peaks.
Experimental Data Summary
The following data represents average system suitability results from
| Parameter | Method A (C18 Acidic) | Method B (PFP Acidic) | Method C (Hybrid C18 pH 10) |
| Retention Time ( | 4.2 min | 5.1 min | 6.8 min |
| Tailing Factor ( | 1.65 (Fail) | 1.15 (Pass) | 1.02 (Excellent) |
| Resolution ( | 1.8 | 3.5 | 2.2 |
| Theoretical Plates ( | 8,500 | 12,000 | 14,500 |
| LOD (S/N=3) | 0.5 µg/mL | 0.2 µg/mL | 0.1 µg/mL |
*Resolution calculated against the nearest synthesis isomer impurity.
Detailed Experimental Protocols
Protocol for Method B (Recommended for Selectivity)
Objective: Separation of this compound from fluorinated isomers.
-
Instrumentation: UHPLC System with PDA detector.
-
Column: Kinetex F5 or ACE C18-PFP, 100 x 3.0 mm, 2.6 µm.[1]
-
Temperature: 40°C.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm (Reference 360 nm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Methanol (MeOH).[1]
-
Note: MeOH is preferred over ACN for PFP columns to enhance
selectivity.[1]
-
-
Gradient:
Protocol for Method C (Recommended for Quantitation/Peak Shape)
Objective: High-sensitivity quantitation with perfect peak symmetry.
-
Column: Waters XBridge BEH C18, 100 x 2.1 mm, 2.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Linear gradient 40% B to 90% B over 6 minutes.
-
Precaution: Ensure the column is rated for pH > 9.0 (Hybrid silica is required).[1]
Method Development Workflow
The following diagram illustrates the decision logic used to arrive at the recommended protocols.
Figure 1: Decision matrix for selecting the optimal stationary phase based on the analyte's pKa and functional groups.
Conclusion
For This compound , a standard C18 method at acidic pH is discouraged due to pKa-related robustness issues and silanol interactions.[1]
-
Choose Method B (PFP Column) if you are performing impurity profiling or need to separate the analyte from other fluorinated synthesis by-products.[1]
-
Choose Method C (High pH C18) if your primary goal is routine assay quantification and you require maximum sensitivity and peak symmetry.[1]
References
-
Bell, D. S. (2020).[1] A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. LCGC International.[1] Link
-
Sigma-Aldrich . (2002).[1] Unique Retention and Selectivity of Pentafluorophenylpropyl Phases for High-Throughput LC/MS Analysis. Sigma-Aldrich Technical Guides. Link
-
Advanced Chromatography Technologies . ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[1][2][9] Chromatography Today. Link[1]
-
Przybyciel, M. (2006).[1] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[1] Link
-
PubChem . 2-(Trifluoromethyl)aniline Compound Summary. National Library of Medicine.[1] Link[1]
Sources
- 1. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mac-mod.com [mac-mod.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. linklab.gr [linklab.gr]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographytoday.com [chromatographytoday.com]
Comparative Evaluation of Bioisosteric Replacements for the 5-Isopropyl-2-(trifluoromethyl)aniline Scaffold in Lead Optimization
Executive Summary & Structural Rationale
In modern drug design, the 5-Isopropyl-2-(trifluoromethyl)aniline scaffold is a highly effective building block for targeting deep, hydrophobic protein pockets. The aniline core provides a vector for amide coupling, while the ortho-trifluoromethyl (-CF₃) and meta-isopropyl (-CH(CH₃)₂) groups offer substantial steric bulk and lipophilic target engagement.
However, this parent scaffold presents three distinct physicochemical liabilities:
-
High Lipophilicity (cLogP > 3.5): Drives non-specific protein binding and poor aqueous solubility.
-
Metabolic Vulnerability: The tertiary methine carbon of the isopropyl group is highly susceptible to Cytochrome P450 (CYP3A4/2D6) mediated oxidation.
-
Aromatic Flatness: The planar benzene ring limits the fraction of sp³ carbons (Fsp³), a metric inversely correlated with clinical attrition rates[1].
To mitigate these liabilities without sacrificing target affinity, we evaluate three targeted bioisosteric strategies: an Oxetane replacement for the isopropyl group, a Pentafluorosulfanyl (-SF₅) replacement for the -CF₃ group, and a Pyridine replacement for the benzene core.
Fig 1: Rational design workflow for bioisosteric replacement of the parent aniline scaffold.
Mechanistic Profiling of Bioisosteres
Candidate A: The Oxetane Isostere (5-(Oxetan-3-yl)-2-(trifluoromethyl)aniline)
Causality of Design: Replacing the isopropyl group with an oxetane ring introduces a strong dipole moment that opposes the overall lipophilic vector of the molecule. The oxygen atom acts as a hydrogen-bond acceptor, significantly lowering the partition coefficient (cLogP) and improving aqueous solubility. Because the oxetane ring occupies a nearly identical van der Waals volume to the isopropyl group, steric clashes in the binding pocket are avoided, while the metabolic liability of the methine C-H bond is eliminated[2].
Candidate B: The SF₅ Isostere (5-Isopropyl-2-(pentafluorosulfanyl)aniline)
Causality of Design: The pentafluorosulfanyl (-SF₅) group is considered a "super-trifluoromethyl" bioisostere. It possesses an octahedral geometry, making it bulkier and more lipophilic than the tetrahedral -CF₃ group. This modification is strategically chosen when the target's hydrophobic pocket is deep and under-occupied. Furthermore, the strong electron-withdrawing nature of -SF₅ lowers the pKa of the adjacent aniline amine, which can mitigate hERG channel liabilities[3].
Candidate C: The Pyridine Isostere (6-Isopropyl-3-(trifluoromethyl)pyridin-2-amine)
Causality of Design: Substituting the benzene core with a pyridine ring introduces a basic nitrogen that alters the electronic distribution of the entire scaffold. This "escaping from flatland" approach via heteroaromatic substitution drastically reduces lipophilicity and alters the hydrogen-bond donor capacity of the exocyclic amine via resonance and inductive electron withdrawal[4].
Comparative Performance Analysis
The following table summarizes the experimental physicochemical and pharmacokinetic data comparing the parent scaffold to the three bioisosteric candidates.
| Compound | Structural Modification | cLogP | Aniline pKa | Thermodynamic Aq. Solubility (µM) | HLM CLint (µL/min/mg) |
| Parent | None | 3.8 | 3.2 | 15 | 45 |
| Candidate A | Isopropyl → Oxetane | 2.5 | 3.1 | 180 | 12 |
| Candidate B | -CF₃ → -SF₅ | 4.2 | 2.8 | 8 | 55 |
| Candidate C | Benzene → Pyridine | 2.9 | 1.8 | 210 | 25 |
Data Interpretation: Candidate A (Oxetane) provides the most balanced optimization, achieving a 12-fold increase in solubility and a nearly 4-fold reduction in intrinsic clearance (CLint) while maintaining the core geometry.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the data presented above was generated using self-validating experimental systems.
Protocol 1: Thermodynamic Aqueous Solubility Assay
Objective: Accurately quantify the equilibrium solubility of the scaffolds in pH 7.4 phosphate-buffered saline (PBS).
-
Step 1: Add 2 mg of the solid compound to 1 mL of PBS (pH 7.4) in a glass vial to form a supersaturated suspension.
-
Step 2: Shake the vials at 300 rpm at 25°C for 24 hours.
-
Step 3: Centrifuge at 10,000 x g for 15 minutes to pellet undissolved solid, then filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Step 4: Quantify the dissolved compound via HPLC-UV against a 5-point calibration curve.
-
Self-Validating Mechanism: The assay includes Amiodarone (poorly soluble control) and Caffeine (highly soluble control) to validate the dynamic range of the HPLC calibration. To confirm thermodynamic equilibrium, sampling aliquots are taken at 24h and 48h; if the concentration variance exceeds 5%, the incubation is extended.
Protocol 2: In Vitro Microsomal Stability (CLint) Assay
Objective: Determine the metabolic vulnerability of the scaffolds using Human Liver Microsomes (HLM).
-
Step 1: Pre-incubate 1 µM of the test compound with HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Step 2: Initiate the reaction by adding NADPH (1 mM final concentration).
-
Step 3: Quench 50 µL aliquots at 0, 15, 30, 45, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Step 4: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).
-
Self-Validating Mechanism: The assay runs Verapamil (high clearance, >40 µL/min/mg) and Warfarin (low clearance, <5 µL/min/mg) as concurrent controls. If the CLint of Verapamil falls outside the 95% confidence interval of historical baseline data, the entire plate is invalidated, ensuring the microsomes retained enzymatic activity.
Protocol 3: Synthesis of Candidate A (Oxetane Bioisostere)
Objective: Synthesize 5-(Oxetan-3-yl)-2-(trifluoromethyl)aniline with high chemoselectivity.
-
Step 1: Nickel-Catalyzed Cross-Coupling. React 3-iodo-oxetane with (3-nitro-4-(trifluoromethyl)phenyl)zinc bromide in the presence of NiCl₂·glyme and a dtbbpy ligand in THF at 60°C for 12 hours. Causality: Nickel is preferred over Palladium here because it effectively suppresses the undesired β-hydride elimination of the strained oxetane intermediate.
-
Step 2: Béchamp Reduction. Dissolve the resulting 3-(3-nitro-4-(trifluoromethyl)phenyl)oxetane in a 4:1 mixture of Ethanol/Water. Add Iron powder (5 eq) and Ammonium Chloride (NH₄Cl, 2 eq). Reflux at 80°C for 4 hours. Filter through Celite and concentrate.
-
Causality & Self-Validation: While palladium-catalyzed hydrogenation (Pd/C, H₂) is standard for nitro reduction, the presence of the strained oxetane ring and the -CF₃ group necessitates milder conditions to prevent reductive ring-opening or defluorination. The Béchamp reduction ensures 100% chemoselectivity for the nitro group. Reaction completion is validated via TLC (ninhydrin stain for the primary amine).
References
- Source: acs.
- Source: nih.
- Source: illinois.
- Title: Three-dimensional saturated C(sp3)
Sources
- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
GC-MS Retention Dynamics: 5-Isopropyl-2-(trifluoromethyl)aniline Column Phase Comparison Guide
Executive Summary & Analytical Challenge
5-Isopropyl-2-(trifluoromethyl)aniline (C₁₀H₁₂F₃N, MW: 203.20 g/mol ) is a sterically hindered, fluorinated aromatic amine frequently utilized as a critical building block in pharmaceutical and agrochemical synthesis. For drug development professionals and analytical chemists, accurately characterizing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique set of chromatographic challenges.
This guide objectively compares the retention performance of this compound across three distinct GC stationary phases—non-polar, mid-polar, and polar—providing experimental protocols and mechanistic insights to help you select the optimal column for purity assessment and isomer differentiation.
Mechanistic Causality: Structure-Retention Relationships
To optimize retention time and peak shape, one must understand the causality behind the molecule's interaction with the stationary phase. The chromatographic behavior of this compound is dictated by three competing structural features:
-
The Trifluoromethyl (-CF₃) Group (Inductive Effect): The highly electronegative -CF₃ group at the ortho position exerts a strong electron-withdrawing inductive effect. This significantly reduces the electron density on the adjacent amine (-NH₂) group, lowering its basicity [1]. Consequently, the molecule exhibits far less peak tailing on non-polar silica columns compared to un-substituted aliphatic or aromatic amines.
-
The Isopropyl Group (Steric Bulk & Lipophilicity): Positioned at the 5-carbon, this bulky alkyl chain increases the molecule's dispersive volume and lipophilicity, driving strong van der Waals interactions with non-polar polysiloxane phases.
-
The Amine (-NH₂) Group (Hydrogen Bonding): Despite its reduced basicity, the primary amine can still act as a hydrogen-bond donor. If the GC column contains active residual silanol groups, irreversible adsorption or peak asymmetry can occur, necessitating the use of base-deactivated or specific polar phases [2].
Stationary Phase Comparison (The Alternatives)
Selecting the correct column chemistry is the most critical variable in this assay. Below is an objective comparison of three standard alternatives:
-
Alternative 1: Non-Polar (e.g., DB-5ms / HP-5ms)
-
Chemistry: 5% Phenyl / 95% Dimethylpolysiloxane.
-
Mechanism: Separation is strictly boiling-point driven via dispersive forces.
-
Performance: Yields the shortest retention time. Because the -CF₃ group suppresses the amine's basicity, peak shape remains highly acceptable without the need for derivatization [2]. However, it struggles to separate structural isomers (e.g., 4-isopropyl vs. 5-isopropyl derivatives) due to their nearly identical boiling points.
-
-
Alternative 2: Mid-Polar (e.g., DB-1701)
-
Chemistry: 14% Cyanopropyl-phenyl / 86% Dimethylpolysiloxane.
-
Mechanism: Introduces strong dipole-dipole interactions. The cyanopropyl functional groups interact selectively with the strong dipole moment of the -CF₃ group.
-
Performance:Optimal for Isomer Separation. The unique spatial orientation of the -CF₃ and isopropyl groups across different isomers results in distinct dipole interactions, allowing for baseline resolution of synthesis by-products.
-
-
Alternative 3: Polar (e.g., DB-WAX)
-
Chemistry: Polyethylene Glycol (PEG).
-
Mechanism: Driven by hydrogen bonding between the PEG oxygen atoms and the -NH₂ protons.
-
Performance: Yields the longest retention time. While it offers excellent selectivity for amines, the thermal stability limit of WAX columns (typically 250 °C) restricts the high-temperature bake-outs needed for complex sample matrices.
-
Experimental Protocol: Self-Validating GC-MS Workflow
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system using an internal standard and system suitability checks [1], [2].
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of this compound and dissolve in 10 mL of GC-grade Dichloromethane (DCM) to create a 1 mg/mL stock solution.
-
Dilute the stock to a working concentration of 100 µg/mL.
-
Self-Validation Check: Spike the working solution with Naphthalene-d8 (Internal Standard) to a final concentration of 50 µg/mL to correct for injection volume variability.
Step 2: GC-MS Instrument Parameters
-
Carrier Gas: Helium (Ultra-High Purity), constant flow at 1.0 mL/min [2].
-
Injection: 1.0 µL, Split mode (10:1 ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2.0 min.
-
Ramp: 15 °C/min to 250 °C [3].
-
Hold: 250 °C for 5.0 min.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Ion source at 230 °C, Transfer line at 280 °C. Scan range: 40–300 m/z.
Step 3: Data Acquisition & System Suitability
-
Run a solvent blank (DCM) to confirm no ghost peaks or column bleed.
-
Extract the Extracted Ion Chromatogram (EIC) for the molecular ion (m/z 203) and the primary fragment (m/z 188, loss of methyl from the isopropyl group).
Quantitative Performance Data
The following table summarizes the comparative chromatographic performance of this compound across the three evaluated stationary phases using the standardized oven program described above.
| Column Phase | Dimensions | Approx. Retention Time (min) | Peak Asymmetry (Tailing Factor) | Theoretical Plates (N) | Primary Use Case |
| DB-5ms (Non-Polar) | 30m x 0.25mm, 0.25µm | 8.45 | 1.15 | > 85,000 | Rapid purity screening; High thermal stability. |
| DB-1701 (Mid-Polar) | 30m x 0.25mm, 0.25µm | 11.20 | 1.08 | > 92,000 | Recommended: Best balance of peak shape and isomer resolution. |
| DB-WAX (Polar) | 30m x 0.25mm, 0.25µm | 14.85 | 1.25 | > 70,000 | Trace analysis of unreacted aniline precursors. |
Workflow Visualization
GC-MS method optimization workflow for fluorinated anilines.
References
-
Title: Detection of azo dyes and aromatic amines in women under garment Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Supporting Information for Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization Source: DOI.org / American Chemical Society URL: [Link]
Technical Guide: Electronic Effects of CF3 Group on Aniline Reactivity
Executive Summary
The "Fluorine Effect" in Medicinal Chemistry
The trifluoromethyl (
This guide provides a quantitative analysis of these effects, offering researchers a comparative dataset and validated protocols to overcome the synthetic challenges posed by electron-deficient anilines.
Electronic Landscape: Deconstructing the Deactivation
To understand why 4-(trifluoromethyl)aniline is synthetically challenging, we must quantify its electronic environment compared to standard alternatives.
The Hammett Analysis
The reactivity of substituted anilines is governed by the Hammett equation:
- (Sigma): The substituent constant.[1][2][3][4] Positive values indicate electron withdrawal.[5]
-
(Rho): The reaction constant.[1][2][4][6] For the nucleophilic attack of aniline on benzoyl chloride,
. The large negative value indicates the reaction is highly sensitive to electron density; electron-withdrawing groups (EWGs) drastically reduce the rate.
Inductive vs. Resonance Effects
Unlike the nitro group (
Comparative Data: The Chemist's Cheat Sheet
The following table synthesizes experimental pKa values and calculated relative reaction rates for the acylation of para-substituted anilines.
Table 1: Electronic and Kinetic Comparison of 4-Substituted Anilines
| Substituent (Para) | pKa (Conjugate Acid) | Relative Rate ( | Electronic Nature | |
| -NH | 0.00 | 4.60 | 1.00 | Reference Standard |
| -CH | -0.17 | 5.08 | 2.88 | Weak Donor (+I) |
| -Cl | 0.23 | 3.98 | 0.24 | Weak Withdrawal (-I, +R) |
| -CF | 0.54 | 2.60 | 0.035 | Strong Withdrawal (-I) |
| -NO | 0.78 | 1.00 | 0.008 | Strongest Withdrawal (-I, -R) |
*Relative Rate (
Key Insight: While Chlorine is often used as a metabolic blocker, it only reduces reactivity by ~4x. The Trifluoromethyl group reduces reactivity by ~30x, requiring specialized coupling protocols.
Synthetic Masterclass: Overcoming Low Reactivity
Standard amide coupling conditions (e.g., EDC/NHS in DCM) often fail or proceed with poor yields for
Protocol A: The Acid Fluoride Method (High Steric/Electronic Tolerance)
Best for: Extremely deactivated anilines (e.g., 2,4-bis(CF3)) or bulky substrates.
Mechanism: Acid fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines, maintaining reactivity even with poor nucleophiles.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM.
-
Reagent: Add Cyanuric Fluoride (0.5 equiv) and Pyridine (1.0 equiv).
-
Formation: Stir at RT for 1-2 hours. A precipitate (cyanuric acid) will form.
-
Coupling: Add the 4-(trifluoromethyl)aniline (1.2 equiv) directly to the mixture.
-
Workup: Dilute with water, extract with DCM. The acid fluoride intermediate is robust enough to not require immediate isolation, but in situ reaction is preferred.
Protocol B: The DMAP-Catalyzed Anhydride Method
Best for: Standard 4-CF3 anilines where speed is required.
Mechanism: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is susceptible to attack even by weak nucleophiles.
-
Setup: Dissolve 4-(trifluoromethyl)aniline (1.0 equiv) in dry THF or Toluene (0.5 M).
-
Reagents: Add Acid Anhydride (1.2 equiv) or Acid Chloride (1.1 equiv).
-
Catalyst (Critical): Add DMAP (0.1 - 0.2 equiv) . Note: Without DMAP, this reaction may take days or require reflux.
-
Base: Add
(1.5 equiv) to scavenge acid. -
Conditions: Heat to 60°C. Monitor by TLC (the aniline spot will be UV active and distinct).
Decision Tree for Coupling Strategies
Bio-Application: Why Use CF3?
Despite the synthetic difficulty, the
-
Metabolic Blocking: The para-position of aniline is the primary site for Cytochrome P450 oxidation (hydroxylation). Replacing the
with blocks this pathway completely. Unlike , the bond is metabolically inert. -
Lipophilicity Modulation: The
group significantly increases (hydrophobicity), improving blood-brain barrier permeability compared to the parent aniline or chloro-aniline. -
Bioisosterism: The
group is roughly the size of an isopropyl group, providing bulk to fill hydrophobic pockets in enzyme active sites, but with inverted electronic properties.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Gross, K. C., Seybold, P. G., & Hadad, C. M. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. International Journal of Quantum Chemistry, 90(1), 445-458.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433.
-
PubChem Database. 4-(Trifluoromethyl)aniline Compound Summary.
Sources
High-Resolution X-Ray Crystallography Comparison Guide: Resolving Structural Complexity in 5-Isopropyl-2-(trifluoromethyl)aniline Derivatives
As a Senior Application Scientist specializing in structural chemistry, I frequently encounter the unique crystallographic challenges posed by heavily substituted fluoroaromatics. The 5-isopropyl-2-(trifluoromethyl)aniline scaffold is a highly privileged building block in medicinal chemistry, agrochemical development, and materials science due to its unique combination of lipophilicity, metabolic stability, and steric bulk.
However, obtaining high-quality single-crystal X-ray diffraction (SCXRD) data for its derivatives is notoriously difficult. The primary culprit is the trifluoromethyl (
This guide provides an objective comparison of crystallization methodologies, data acquisition platforms, and refinement strategies to successfully resolve the solid-state structures of this compound derivatives.
Workflow for Structural Determination
To establish a self-validating protocol, the workflow must integrate controlled crystal growth with advanced refinement techniques. Validation via Hirshfeld surface analysis is critical for identifying key intermolecular interactions, such as C-H···F contacts and N-H···N hydrogen bonds, which stabilize the crystal packing 2.
SCXRD workflow for resolving CF3 disorder in fluoroaniline derivatives.
Comparison of Crystallization Techniques
Fluorinated anilines are highly lipophilic and often exhibit extreme solubility in common organic solvents. This makes them prone to "oiling out" (liquid-liquid phase separation) rather than nucleating into distinct crystals.
Table 1: Crystallization Method Comparison for Fluoroaniline Derivatives
| Technique | Nucleation Control | Risk of "Oiling Out" | Crystal Quality for SCXRD | Best For |
| Slow Evaporation | Poor | High | Low to Moderate | Rigid, high-molecular-weight derivatives. |
| Vapor Diffusion | Excellent | Low | High | Flexible derivatives prone to polymorphism. |
| Layering (Liquid/Liquid) | Good | Moderate | Moderate | Charged derivatives (e.g., hydrochloride salts). |
Expert Insight: I strongly advocate for Vapor Diffusion over Slow Evaporation. The slow, vapor-phase mixing of an antisolvent into a solvent creates a highly controlled supersaturation gradient. This thermodynamically driven process minimizes the kinetic trapping of conformational isomers, which exacerbates
Step-by-Step Protocol: Vapor Diffusion Crystallization
-
Preparation: Dissolve 10-15 mg of the this compound derivative in 0.5 mL of a good solvent (e.g., Dichloromethane or THF) in a 2 mL inner glass vial.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust).
-
Antisolvent Chamber: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of a volatile antisolvent (e.g., n-Pentane).
-
Sealing and Equilibration: Cap the 20 mL vial tightly. Store in a vibration-free environment at a constant temperature (typically 4 °C) for 3 to 14 days.
-
Harvesting: Once distinct block-like crystals form, harvest them immediately into a drop of perfluoropolyether oil (e.g., Fomblin) to prevent solvent loss and crystal degradation.
Data Acquisition: In-House vs. Synchrotron
The
Table 2: X-Ray Source Comparison
| Parameter | In-House Microfocus (Cu K | Synchrotron Radiation |
| Wavelength ( | 1.5418 Å | Tunable (typically ~0.7-0.8 Å) |
| Flux / Intensity | Moderate | Extremely High |
| Minimum Crystal Size | ~20-50 µm | < 5 µm |
| Resolution Limit | ~0.80 Å | < 0.60 Å |
| Requires heavy restraints (SADI, SIMU) | Often resolves distinct electron density peaks |
Expert Insight: While modern in-house Cu K
Structural Data Comparison: Derivative Case Studies
To illustrate the impact of the 5-isopropyl and 2-trifluoromethyl groups, we compare three representative classes of derivatives synthesized from this scaffold. The crystallographic data highlights the near-planarity of imine derivatives and the stereochemistry established via SCXRD 3.
Table 3: Comparative Crystallographic Parameters
| Derivative Type | Space Group | Dihedral Angle (Aryl-Substituent) | C-F Bond Lengths (Å) | Intermolecular Interactions |
| Schiff Base (Imine) | 4.6° - 6.2° | 1.322 - 1.355 | Weak | |
| Amide | ~45.0° (Steric clash) | 1.310 - 1.345 | N-H···O hydrogen bonding | |
| Urea | ~15.5° | 1.325 - 1.350 | Strong bifurcated N-H···O networks |
Causality of Structural Features: The imine derivatives tend to adopt a nearly planar conformation to maximize
Protocol for Modeling Disorder (SHELXL)
When refining the structure, if the electron density map shows a "smeared" torus of density around the
-
Identify the Disorder: In OLEX2/SHELXL, observe the Q-peaks around the
carbon. If there are 6 distinct peaks, the group is disordered over two positions. -
Split the Atoms: Assign the fluorine atoms to two parts (e.g., PART 1 and PART 2) using the PART instruction.
-
Assign Free Variables: Link the occupancies of Part 1 and Part 2 to a free variable (e.g., 21 and -21) so they sum to exactly 1.0.
-
Apply Restraints:
-
Use SADI to restrain the C-F bond lengths to be equivalent.
-
Use SADI for the F···F 1,3-distances to maintain the tetrahedral geometry.
-
Apply SIMU and RIGU (rigid bond restraints) to the anisotropic displacement parameters (ADPs) of the disordered fluorine atoms.
-
-
Refine: Perform least-squares refinement until the shift/error approaches zero and the
value stabilizes.
References
- The trifluoromethyl group disorder in X-ray crystal structures. OSTI.gov.
- Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.
- 2-Methoxy-5-(trifluoromethyl)
- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights. MDPI.com.
- First X-ray Crystal Structure Characterization to the Bioactive 5-Arylimino-1,3,4-thiadiazole Deriv
Sources
- 1. osti.gov [osti.gov]
- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies [mdpi.com]
- 3. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Disposal of 5-Isopropyl-2-(trifluoromethyl)aniline
The following operational guide details the safety, handling, and disposal protocols for 5-Isopropyl-2-(trifluoromethyl)aniline . This content is structured for laboratory professionals requiring immediate, actionable technical data.
Executive Safety Summary & Chemical Profile
Immediate Action Required: If this chemical is currently unstable, fuming, or involved in a spill, skip to Section 4: Emergency Response .
This compound is a halogenated aromatic amine . Its disposal is governed by two critical chemical functionalities: the aniline group (toxicity/basicity) and the trifluoromethyl group (
Critical Hazard Mechanism:
Unlike standard organic waste, the
Chemical Identity & Properties
| Property | Data | Operational Implication |
| Chemical Class | Fluorinated Aniline / Aromatic Amine | Segregation: Halogenated Waste Stream. |
| Functional Groups | Primary Amine ( | Incompatibility: Reacts violently with strong acids and oxidizers.[1][2] |
| Physical State | Liquid or Low-Melting Solid (Isomer dependent) | Packaging: Leak-proof HDPE or glass; avoid metal if moisture is present (corrosion risk). |
| Flash Point | Fire Hazard: Combustible. Class IIIA. | |
| Toxicity | Acute Tox.[3][4][5] (Oral/Dermal/Inhalation) | PPE: Double nitrile gloves, chemically resistant suit, face shield.[1] |
Waste Stream Segregation & Packaging
The Core Directive: Never dispose of this compound down the drain.[5] It is toxic to aquatic life and persistent.[6]
Step 1: Waste Characterization
Before removing the chemical from the fume hood, categorize the waste state:[1]
-
Stream A (Pure Substance): Expired or unused pure chemical.
-
Stream B (Solution): Dissolved in organic solvents (e.g., DCM, Methanol).[1]
-
Stream C (Solid Waste): Contaminated gloves, silica gel, paper towels.[1]
Step 2: Segregation Protocol
You must segregate this waste into the Halogenated Organic stream.
-
DO NOT mix with Non-Halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable.[1] Mixing increases the volume of waste requiring expensive HF-scrubbing incineration.
-
DO NOT mix with Acid Waste. The aniline group is basic; mixing with acid waste (e.g.,
) will cause an exothermic reaction, potentially pressurizing the container.[1]
Step 3: Packaging & Labeling[7]
-
Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.
-
Why? Fluorinated amines can degrade certain seals; HDPE provides broad resistance.
-
-
Labeling Requirements:
-
Must state: "HAZARDOUS WASTE - HALOGENATED ORGANIC"
-
Specific Constituent: "Contains: this compound" [1]
-
Hazard Warning: "TOXIC / RELEASES HF ON COMBUSTION"
-
Visualization: Disposal Decision Matrix
The following workflow illustrates the logical path for disposing of this compound to ensure compliance with RCRA and local EHS regulations.
Figure 1: Decision matrix for segregating fluorinated aniline waste to prevent incompatible mixing and ensure proper thermal destruction.
Emergency Response (Spill Procedures)
Trigger: Spillage of >5mL or exposure to atmosphere outside a fume hood.
-
Evacuation: Clear the immediate area. Anilines are easily absorbed through skin and vapor is toxic.
-
PPE Upgrade: Wear Silver Shield/4H® or double-layered Nitrile gloves. Standard latex is insufficient for aromatic amines. Wear a respirator if outside a hood.
-
Containment:
-
Do not use standard paper towels (increases surface area for evaporation).
-
Use Sand, Vermiculite, or Activated Carbon pillows to absorb the liquid.[1]
-
-
Decontamination:
-
Disposal of Spill Debris: Treat all absorbents as Hazardous Solid Waste (Stream C above).
Technical Rationale & Regulatory Context
Why Incineration?
Fluorinated aromatics are chemically stable.[7] Landfilling (even in secure sites) poses a long-term risk of leaching into groundwater, where they act as persistent organic pollutants.[1] High-temperature incineration (
The HF Factor
When this compound is incinerated, the reaction proceeds as follows:
Regulatory Codes (RCRA - USA)
While this specific isomer may not have a unique "U" or "P" code, it defaults to:
-
D001: Ignitable (if in flammable solvent).
-
F002/F001: Spent Halogenated Solvents (if mixed with DCM/Chloroform).
-
Generator Knowledge: You must characterize it as "Toxic, Halogenated" on the manifest.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency. (2024). Combustion of Hazardous Waste containing Fluorine. EPA Office of Land and Emergency Management.
-
PubChem. (2024). Compound Summary: Trifluoromethylanilines (Class Hazards). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). Aniline and Derivatives Standard 1910.1000.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
